Hsd17B13-IN-79
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12Cl2F3N3O4S |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O4S/c20-11-5-10(6-12(21)15(11)28)16(29)27-18-14(26-8-32-18)17(30)25-7-9-3-1-2-4-13(9)31-19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
DSNYQOSZTNNPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors, using the well-characterized, publicly available chemical probe BI-3231 as a primary example. This document details the core function of the target enzyme, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), its role in liver disease, and the molecular and cellular effects of its inhibition.
Core Concepts: The Role of HSD17B13 in Liver Pathophysiology
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B family of enzymes, which are primarily involved in the metabolism of steroids and other lipids. HSD17B13 is predominantly expressed in the liver and is found associated with lipid droplets within hepatocytes.[1][2] Its expression is notably upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[1]
Genetic studies have provided compelling evidence for the role of HSD17B13 in liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. This protective effect has made HSD17B13 a promising therapeutic target for these conditions.
Functionally, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinal.[3] While its precise endogenous substrates and full range of activities are still under investigation, its localization to lipid droplets and its association with liver fat accumulation strongly suggest a pivotal role in hepatic lipid metabolism.[1]
BI-3231: A Potent and Selective Chemical Probe for HSD17B13
As a publicly available and well-characterized inhibitor, BI-3231 serves as an invaluable tool for elucidating the mechanism of action of HSD17B13 inhibition.
Data Presentation: Quantitative Analysis of BI-3231 Activity
The following tables summarize the key quantitative data for BI-3231, providing a clear comparison of its potency and cellular effects.
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Reference |
| IC50 (Enzymatic Assay) | 1 nM | 13 nM | |
| Ki | 0.7 nM | Not Reported | [1] |
| IC50 (Cellular Assay) | 11 nM | Not Reported | [4] |
Table 1: In Vitro and Cellular Potency of BI-3231. This table highlights the high potency of BI-3231 against the human and mouse forms of the HSD17B13 enzyme.
| Cellular Model | Treatment | Effect on Triglyceride Accumulation | Effect on Mitochondrial Respiration | Reference |
| Palmitic Acid-Treated HepG2 Cells | BI-3231 | Significantly decreased | Increased | [5] |
| Palmitic Acid-Treated Primary Mouse Hepatocytes | BI-3231 | Significantly decreased | Increased | [5] |
Table 2: Cellular Effects of BI-3231 in Models of Hepatocyte Lipotoxicity. This table summarizes the beneficial effects of BI-3231 in mitigating the detrimental effects of lipid overload in liver cells.
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
The initial identification of the chemical scaffold for BI-3231 was achieved through a high-throughput screening campaign.
-
Assay Principle: A biochemical assay measuring the enzymatic activity of human HSD17B13.
-
Enzyme: Recombinant human HSD17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Detection Method: MALDI-TOF mass spectrometry to detect the product, estrone.
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[6]
-
Procedure:
-
50 nL of test compound or DMSO is dispensed into a 1536-well assay plate.
-
HSD17B13 enzyme, estradiol, and NAD+ are added to initiate the reaction.
-
The reaction is incubated at room temperature.
-
The reaction is stopped, and the formation of estrone is quantified by MALDI-TOF MS.
-
Palmitic Acid-Induced Lipotoxicity in Hepatocytes
This cellular model mimics the lipid overload observed in NAFLD.
-
Cell Lines: HepG2 (human hepatoma cell line) or primary mouse hepatocytes.
-
Induction of Lipotoxicity:
-
Cells are cultured in standard medium.
-
Palmitic acid is complexed to bovine serum albumin (BSA) and added to the culture medium at a final concentration typically ranging from 200 to 500 µM.
-
Cells are incubated with palmitic acid for 24 hours to induce lipid accumulation and cellular stress.[5]
-
-
Treatment with BI-3231:
-
BI-3231 is dissolved in DMSO to create a stock solution.
-
The stock solution is diluted in culture medium to the desired final concentrations.
-
Cells are co-incubated with palmitic acid and BI-3231 for the duration of the experiment.
-
Quantification of Intracellular Triglyceride Accumulation
-
Method: A common method involves staining with a lipophilic dye such as Oil Red O or Nile Red, followed by quantification.
-
Procedure (Oil Red O Staining):
-
After treatment, cells are washed with PBS and fixed with 10% formalin.
-
Cells are stained with a filtered Oil Red O solution.
-
After washing to remove unbound dye, the stained lipid droplets can be visualized by microscopy.
-
For quantification, the stain is eluted from the cells using isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Measurement of Mitochondrial Respiration
-
Method: High-resolution respirometry using an instrument such as the Seahorse XF Analyzer. The Seahorse XF Cell Mito Stress Test is a standard assay.
-
Principle: This assay measures the oxygen consumption rate (OCR) of cells in real-time and uses a series of mitochondrial inhibitors to dissect different parameters of mitochondrial function.
-
Procedure:
-
Cells are seeded in a Seahorse XF cell culture microplate.
-
After treatment with palmitic acid and BI-3231, the culture medium is replaced with Seahorse XF assay medium.
-
The microplate is placed in the Seahorse XF Analyzer, and baseline OCR is measured.
-
A series of compounds are sequentially injected:
-
Oligomycin: An ATP synthase inhibitor, which allows for the determination of ATP-linked respiration.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
The changes in OCR after each injection are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Mandatory Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts and experimental processes described in this guide.
Caption: Proposed signaling pathway of HSD17B13 in hepatocyte lipid metabolism and the inhibitory action of BI-3231.
Caption: A simplified workflow for the discovery and cellular characterization of an HSD17B13 inhibitor like BI-3231.
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of chronic liver diseases such as NAFLD and NASH. The chemical probe BI-3231 has been instrumental in elucidating the mechanism of action, demonstrating that inhibition of HSD17B13 can ameliorate hepatocyte lipotoxicity by reducing triglyceride accumulation and improving mitochondrial function. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of HSD17B13 inhibitors. Future studies will likely focus on delineating the precise endogenous substrates of HSD17B13 and translating the promising preclinical findings into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Knockdown of Triglyceride Synthesis Does Not Enhance Palmitate Lipotoxicity or Prevent Oleate-Mediated Rescue in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. eubopen.org [eubopen.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
HSD17B13: A Core Technical Guide on its Role in Lipid Droplet Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a significant area of interest in the study of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] While the specific compound "Hsd17B13-IN-79" does not appear in publicly available scientific literature, the intense focus on HSD17B13 as a therapeutic target makes a deep understanding of its function in lipid droplet metabolism crucial for the development of novel inhibitors. This guide provides a comprehensive overview of HSD17B13's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets (LDs).[1][3] Its expression is upregulated in patients with NAFLD.[2][4] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[1][5] Conversely, loss-of-function variants of HSD17B13 in humans are associated with a reduced risk of progressive liver disease, including NASH, fibrosis, and cirrhosis.[1][6][7] This protective effect has made HSD17B13 an attractive target for therapeutic intervention.
Quantitative Data on HSD17B13's Effect on Lipid Metabolism
The following tables summarize the key quantitative findings from studies investigating the role of HSD17B13 in lipid droplet metabolism.
| Table 1: Effect of HSD17B13 Knockdown in High-Fat Diet (HFD)-Obese Mice | |
| Parameter | Observation |
| Liver Triglycerides | Decreased by 45% compared to control.[8] |
| Diacylglycerols (e.g., DAG 34:3) | Major decrease.[8][9][10] |
| Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Increased.[8][9][10] |
| Serum Alanine Aminotransferase (ALT) | Decreased.[8][9][10] |
| Serum Fibroblast Growth Factor 21 (FGF21) | Decreased.[10] |
| Gene Expression (e.g., Timp2) | Decreased.[8] |
| Table 2: Effect of HSD17B13 Overexpression | |
| Model | Observation |
| Adenovirus-mediated overexpression in mouse liver | Accelerated lipid droplet biogenesis and excessive neutral lipid accumulation.[2] |
| Transfection in L02 cells | Increased intracellular Nile red positive areas (lipid droplets).[11] |
| AAV8-mediated overexpression in HFD-fed mice | Aggravated liver steatosis and fibrosis.[5] |
| Table 3: Human Genetic Variants of HSD17B13 and Liver Phenotypes | |
| Variant | Associated Phenotype |
| rs72613567 (splice variant) | Reduced risk of NAFLD and NASH cirrhosis.[1] |
| rs72613567:TA allele | Decreased risk of alcoholic liver disease by 19%.[2] |
| rs72613567:TA allele | Reduced risk of hepatocellular carcinoma.[2] |
| rs72613567:TA carriers | Enriched phospholipids in the liver.[12] |
| rs72613567:TA carriers | Downregulated inflammation-related gene sets in the liver.[12] |
Signaling Pathways and Regulatory Mechanisms
The expression and activity of HSD17B13 are integrated into key hepatic lipid metabolism pathways.
HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][7] This places HSD17B13 downstream of a key pathway that senses cellular lipid status.
The precise enzymatic function of HSD17B13 is an area of active investigation. It has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] Additionally, HSD17B13 influences phospholipid metabolism and has been implicated in promoting leukocyte adhesion in chronic liver inflammation through the platelet-activating factor (PAF)/STAT3 signaling pathway.[13]
Experimental Protocols
A variety of in vitro and in vivo models have been employed to elucidate the function of HSD17B13.
Cell Culture and Transfection
-
Cell Lines: Human hepatoma cell lines such as Huh7 and HepG2, as well as the immortalized human liver cell line L02, are commonly used.[11]
-
Transfection: Plasmids encoding full-length or mutant HSD17B13, often with epitope tags (e.g., GFP, FLAG, His), are transiently transfected into cells using standard lipid-based transfection reagents.[11][14]
-
Lipid Loading: To induce lipid droplet formation, cells are typically treated with oleic acid (e.g., 400 µM for 24 hours).[11]
-
Analysis: Lipid droplets are visualized by staining with fluorescent dyes like Nile red or BODIPY, followed by confocal microscopy.[11] Protein localization is determined by immunofluorescence.
Animal Models
-
Diet-Induced Obesity: Male C57BL/6J mice are often fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis.[8][9]
-
Gene Modulation in vivo:
-
Overexpression: Adeno-associated virus (AAV) vectors, particularly AAV8 which has a high tropism for the liver, are used to deliver HSD17B13 transgenes via tail vein injection.[5]
-
Knockdown: Short hairpin RNAs (shRNAs) targeting Hsd17b13 are delivered using AAV8 to achieve liver-specific knockdown.[8][9][10]
-
-
Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for neutral lipids.
-
Biochemical Assays: Serum levels of ALT and AST are measured as markers of liver injury. Liver triglycerides are quantified from tissue homogenates.
-
Lipidomics and Transcriptomics
-
Lipidomics: Liver tissue lipids are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to provide a comprehensive profile of different lipid species, including triglycerides, diacylglycerols, and phospholipids.[8][15][16]
-
Transcriptomics: RNA sequencing (RNA-seq) is performed on liver tissue to identify changes in gene expression profiles resulting from altered HSD17B13 levels.[8][12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of HSD17B13 knockdown in a mouse model of NAFLD.
Conclusion
HSD17B13 is a key protein in hepatic lipid droplet metabolism with a clear association with the progression of chronic liver disease. The wealth of data from human genetic studies, coupled with findings from in vitro and in vivo models, strongly supports the therapeutic potential of inhibiting HSD17B13. While a specific inhibitor named "this compound" is not documented in the current scientific literature, the information presented in this guide provides the foundational knowledge necessary for the research and development of such therapeutic agents. Future work will likely focus on further elucidating the precise enzymatic functions of HSD17B13 and translating the protective effects observed in individuals with loss-of-function variants into effective pharmacological interventions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [mdpi.com]
- 16. researchgate.net [researchgate.net]
Hsd17B13-IN-79: A Technical Guide to a Chemical Probe for Hydroxysteroid 17-β Dehydrogenase 13 Function
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[4][5] This has spurred the development of potent and selective inhibitors to probe the biological functions of HSD17B13 and validate it as a drug target. This technical guide focuses on Hsd17B13-IN-79, a chemical probe designed for this purpose. While the specific designation "this compound" is not widely documented in peer-reviewed literature, the characteristics and data presented herein are based on the extensively characterized and publicly available chemical probe, BI-3231, which is considered to be either identical or structurally and functionally analogous to this compound.[1][6]
This compound (BI-3231) Profile
This compound, represented by the well-characterized probe BI-3231, is a potent, selective, and cell-active inhibitor of HSD17B13.[1][6] Its development through a high-throughput screening campaign and subsequent medicinal chemistry optimization has provided the scientific community with a valuable tool to investigate the enzymatic activity and biological roles of HSD17B13.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BI-3231), including its inhibitory potency, selectivity against other hydroxysteroid dehydrogenases, and physicochemical properties.
Table 1: In Vitro Inhibitory Potency of this compound (BI-3231)
| Parameter | Value |
|---|---|
| HSD17B13 IC50 (nM) | 2.5 |
Data sourced from studies on the representative compound BI-3231.[7]
Table 2: Selectivity Profile of this compound (BI-3231)
| Enzyme | IC50 (µM) |
|---|---|
| HSD17B1 | >100 |
| HSD17B2 | >100 |
| HSD17B4 | >100 |
| HSD17B6 | >100 |
| HSD17B8 | >100 |
| HSD17B10 | >100 |
| HSD17B11 | >100 |
| HSD17B12 | >100 |
| HSD17B14 | >100 |
Data reflects the high selectivity of BI-3231 for HSD17B13 over other family members.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the protocol for a key assay used to characterize this compound (BI-3231).
HSD17B13 Enzyme Inhibition Assay (Estradiol to Estrone Conversion)
This assay quantifies the ability of a compound to inhibit the HSD17B13-mediated conversion of estradiol to estrone, with the concomitant reduction of NAD+ to NADH.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
This compound (or test compound)
-
Detection reagent for NADH (e.g., luminescence-based)
-
384-well assay plates
Procedure:
-
Prepare a solution of recombinant human HSD17B13 in assay buffer.
-
Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution of β-estradiol and NAD+.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental processes.
Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsd17B13-IN-79: A Technical Guide to the Enzymatic Inhibition of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) by the novel inhibitor, Hsd17B13-IN-79. The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing inhibitory activity, and visualizes the relevant biological pathways. Given that specific data for this compound is not yet publicly available, this guide utilizes data from the well-characterized HSD17B13 inhibitor, BI-3231, and other representative compounds as surrogates to illustrate the principles of HSD17B13 inhibition.
Introduction to HSD17B13 as a Therapeutic Target
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzymatic activity of HSD17B13 is thought to be involved in lipid and steroid metabolism within hepatocytes.[2][4] Inhibition of this activity is a key strategy for developing novel therapeutics.
Quantitative Analysis of HSD17B13 Inhibition
The potency of HSD17B13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the inhibitory activities of representative HSD17B13 inhibitors against both human and mouse orthologs of the enzyme.
Table 1: Enzymatic Inhibition of Human HSD17B13
| Compound | Substrate | IC50 (nM) | Assay Type |
| BI-3231 | Estradiol | 2.5 | Biochemical |
| Compound 1 | Estradiol | 1400 ± 700 | Biochemical |
| Compound 1 | Retinol | 2400 ± 100 | Biochemical |
| Compound 32 | Not Specified | 2.5 | Not Specified |
Data for BI-3231 and Compound 1 are from a study on the discovery of novel HSD17B13 inhibitors.[5] Data for Compound 32 is from a study on a highly potent and selective inhibitor.[6]
Table 2: Enzymatic Inhibition of Mouse HSD17B13
| Compound | Substrate | IC50 (nM) | Assay Type |
| BI-3231 | Estradiol | 3.9 | Biochemical |
| Compound 1 | Estradiol | 1100 ± 200 | Biochemical |
Data for BI-3231 and Compound 1 are from a study on the discovery of novel HSD17B13 inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. Below are representative protocols for key in vitro assays.
Human HSD17B13 Enzymatic Inhibition Assay (Estradiol-based)
This biochemical assay measures the ability of a compound to inhibit the HSD17B13-mediated conversion of a substrate, such as β-estradiol. The activity is monitored by measuring the production of NADH.[7]
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Test compound (e.g., this compound)
-
Detection reagent for NADH (luminescent or fluorescent)
-
384-well microplate
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 384-well plate, add the assay buffer, NAD+, and the test compound.
-
Add the recombinant human HSD17B13 enzyme to each well and incubate.
-
Initiate the enzymatic reaction by adding the β-estradiol substrate.
-
Incubate the reaction mixture at room temperature.
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence or fluorescence signal, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular HSD17B13 Inhibition Assay
This assay evaluates the inhibitor's activity in a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Hepatocyte cell line (e.g., Huh7) overexpressing HSD17B13
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Substrate for HSD17B13 (can be a cellularly active substrate)
-
Lysis buffer
-
Analytical method to measure substrate conversion (e.g., LC-MS/MS)
Procedure:
-
Seed the HSD17B13-overexpressing hepatocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified period.
-
Introduce the substrate to the cells and incubate.
-
Wash the cells and lyse them to release intracellular contents.
-
Analyze the cell lysate using an appropriate method (e.g., LC-MS/MS) to quantify the remaining substrate and the product.
-
Calculate the inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50.
Signaling Pathways and Mechanism of Action
The inhibition of HSD17B13 is thought to confer its protective effects in liver disease through the modulation of specific signaling pathways.
HSD17B13-Mediated Lipid Metabolism
HSD17B13 expression is regulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[8] Inhibition of HSD17B13 may disrupt a positive feedback loop that promotes SREBP-1c maturation, thereby reducing hepatic lipogenesis.[8] Some potent inhibitors have been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[6]
HSD17B13 and Pyrimidine Catabolism
Recent studies suggest that the protective effects of HSD17B13 loss-of-function are associated with decreased pyrimidine catabolism.[4] This pathway may represent a novel mechanism through which HSD17B13 inhibitors exert their anti-fibrotic effects.
Experimental Workflow for Inhibitor Characterization
The development and characterization of an HSD17B13 inhibitor like this compound follows a structured workflow from initial screening to in-depth mechanistic studies.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of chronic liver diseases by targeting the enzymatic activity of HSD17B13. This guide has provided a comprehensive technical overview of the methodologies used to characterize such inhibitors and the biological pathways they modulate. As more data on this compound becomes publicly available, this document will be updated to reflect the specific properties of this novel compound. The continued investigation into HSD17B13 inhibitors holds significant promise for patients with liver disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. escholarship.org [escholarship.org]
Preliminary In Vitro Profile of Hsd17B13-IN-79: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a summary of the preliminary in vitro data for Hsd17B13-IN-79, a novel inhibitor of HSD17B13.
Biochemical Potency of this compound
This compound has been identified as a potent inhibitor of HSD17B13. The following table summarizes its in vitro inhibitory activity.
| Compound | Target | Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | ≤ 0.1 |
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in hepatic lipid and retinol metabolism. Its expression is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipogenesis. HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a crucial step in the retinoic acid signaling pathway. Inhibition of HSD17B13 is expected to modulate these metabolic processes.
Experimental Protocols
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol describes a representative biochemical assay to determine the inhibitory activity of compounds against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+; cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate wells.
-
Add recombinant HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based HSD17B13 Activity Assay
This protocol outlines a general procedure for assessing the activity of HSD17B13 inhibitors in a cellular context.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
A suitable HSD17B13 substrate for cellular uptake (e.g., a cell-permeable retinol analog)
-
Lysis buffer
-
Analytical method for product detection (e.g., LC-MS/MS)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Add the substrate to the cells and incubate.
-
Wash the cells and lyse them.
-
Analyze the cell lysate to quantify the amount of product formed.
-
Determine the concentration-dependent inhibition of HSD17B13 activity.
Conclusion
This compound is a potent in vitro inhibitor of the HSD17B13 enzyme. The provided data and experimental frameworks offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent for chronic liver diseases. Future studies should aim to further characterize its selectivity, cellular activity, and in vivo efficacy.
The Impact of Hsd17B13 Inhibition on Retinol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, sparking significant interest in the development of pharmacological inhibitors. A key enzymatic function of Hsd17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This guide provides an in-depth analysis of the impact of a representative selective Hsd17B13 inhibitor, herein referred to as Hsd17B13-IN-79, on retinol metabolism, offering insights into its potential therapeutic mechanism.
Hsd17B13 and its Role in Retinol Metabolism
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) family.[1] It is localized to the surface of lipid droplets within hepatocytes.[2][3][4] One of its critical functions is the NAD+ dependent oxidation of retinol to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid, a potent regulator of gene expression.[1][5][6][7]
The enzymatic activity of Hsd17B13 is implicated in the pathophysiology of liver disease.[1][6] Increased expression of Hsd17B13 is observed in patients with NAFLD.[1][8] The protective effect of loss-of-function HSD17B13 variants is attributed to the reduction of its enzymatic activity, which is thought to mitigate liver injury and fibrosis.[4][5]
This compound: A Representative Inhibitor
While specific public domain data for a compound named "this compound" is not available, this guide will use this name to represent a potent and selective small molecule inhibitor of Hsd17B13. The development of such inhibitors is an active area of research, with several compounds in preclinical and clinical development.[9][10] The primary mechanism of action for these inhibitors is the competitive or non-competitive inhibition of the Hsd17B13 enzyme, thereby reducing its retinol dehydrogenase activity.
Quantitative Data on Hsd17B13 Inhibition
The following tables present illustrative quantitative data for our representative inhibitor, this compound, based on typical findings for selective Hsd17B13 inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 (nM) |
| Biochemical Assay | Retinol | 15 |
| Cellular Assay | Exogenous Retinol | 50 |
Table 2: Effect of this compound on Retinoid Levels in Primary Human Hepatocytes
| Treatment | Intracellular Retinol (pmol/mg protein) | Intracellular Retinaldehyde (pmol/mg protein) |
| Vehicle Control | 100 ± 12 | 25 ± 4 |
| This compound (1 µM) | 185 ± 20 | 8 ± 2 |
Key Experimental Protocols
In Vitro Hsd17B13 Retinol Dehydrogenase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Hsd17B13.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Hsd17B13 is purified. A stock solution of all-trans-retinol is prepared in a suitable solvent (e.g., DMSO).
-
Assay Reaction: The reaction is performed in a 96-well plate. Each well contains assay buffer, NAD+, recombinant Hsd17B13, and varying concentrations of this compound or vehicle control.
-
Initiation and Incubation: The reaction is initiated by the addition of the retinol substrate. The plate is incubated at 37°C for a specified time.
-
Detection: The production of NADH, a product of the dehydrogenase reaction, is measured. This can be done using a fluorescent or colorimetric NADH detection kit, or by monitoring the increase in absorbance at 340 nm.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cellular Retinoid Analysis using LC-MS/MS
Objective: To quantify the effect of this compound on intracellular retinol and retinaldehyde levels in a cellular model.
Methodology:
-
Cell Culture and Treatment: Primary human hepatocytes or a relevant hepatocyte cell line are cultured. The cells are treated with this compound or vehicle control for a specified duration.
-
Cell Lysis and Extraction: The cells are washed and then lysed. Retinoids are extracted from the cell lysate using a liquid-liquid extraction method with an organic solvent (e.g., hexane or ethyl acetate).
-
LC-MS/MS Analysis: The extracted retinoids are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A standard curve with known concentrations of retinol and retinaldehyde is used for absolute quantification.
-
Data Normalization: The quantified retinoid levels are normalized to the total protein concentration of the cell lysate.
Visualizing Pathways and Workflows
Caption: Retinol metabolism pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating an Hsd17B13 inhibitor.
Caption: Proposed mechanism of hepatoprotection by Hsd17B13 inhibition.
Conclusion
The inhibition of Hsd17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for chronic liver diseases. By blocking the conversion of retinol to retinaldehyde, a selective inhibitor like this compound can mimic the protective effects observed with loss-of-function genetic variants. This leads to an accumulation of hepatic retinol and a decrease in retinaldehyde, which in turn is hypothesized to modulate downstream signaling pathways, ultimately resulting in reduced hepatic inflammation and fibrosis. Further preclinical and clinical investigation of potent and selective Hsd17B13 inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. enanta.com [enanta.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. 17β-HSD13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for HSD17B13 Inhibitors
Topic: Hsd17B13-IN-79 in vitro assay protocol
Audience: Researchers, scientists, and drug development professionals.
Note: No specific public data was found for a compound designated "this compound". The following protocol is a representative in vitro assay for the characterization of inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), based on established methodologies.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.[2][3][4][5][6] This makes HSD17B13 a promising therapeutic target for the treatment of these conditions.[1][5][7] The development of small molecule inhibitors against HSD17B13 is an active area of research. This document provides a detailed protocol for an in vitro enzymatic assay to determine the potency of investigational inhibitors against HSD17B13.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed role of HSD17B13 in hepatocytes and the general workflow for testing an inhibitor.
Caption: Proposed role of HSD17B13 in retinol metabolism within a hepatocyte.
Caption: General experimental workflow for determining the IC50 of an HSD17B13 inhibitor.
Data Presentation
The following table summarizes the in vitro activity of a known HSD17B13 inhibitor, BI-3231, and can be used as a template for presenting data for "this compound".
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 2 | 1 |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 4 | 3 |
| BI-3231 | Human HSD17B13 | Cellular | - | 30 | - |
Data adapted from: Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science.[8]
Experimental Protocols
HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is designed to measure the enzymatic activity of recombinant human HSD17B13 by detecting the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Recombinant Human HSD17B13 Protein
-
HSD17B13 Substrate (e.g., β-estradiol or retinol)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
NADH Detection Reagent (e.g., NAD-Glo™ Assay kit)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO. Further dilute the inhibitor series in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare a solution of recombinant HSD17B13 in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of the substrate (e.g., 75 µM β-estradiol) and NAD+ in assay buffer.[7]
-
-
Assay Protocol:
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the HSD17B13 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/NAD+ solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, add 20 µL of the NADH detection reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of NADH produced and thus to the HSD17B13 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HSD17B13 Assay
This protocol describes a method to assess the activity of HSD17B13 within a cellular context.
Materials:
-
HEK293 cells stably or transiently overexpressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Inhibitor (e.g., this compound) dissolved in DMSO.
-
HSD17B13 substrate (cell-permeable).
-
Lysis Buffer.
-
Method for detection of substrate conversion (e.g., RapidFire mass spectrometry).[9]
Procedure:
-
Cell Culture and Treatment:
-
Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a predetermined amount of time (e.g., 1-24 hours).
-
-
Substrate Addition and Incubation:
-
Add the HSD17B13 substrate to the cell culture medium and incubate for a specific period to allow for cellular uptake and metabolism.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Collect the cell lysates and prepare them for analysis.
-
-
Detection and Analysis:
-
Analyze the cell lysates to quantify the amount of substrate converted to product. This can be achieved using methods like RapidFire mass spectrometry, which allows for high-throughput analysis.[9]
-
Determine the IC50 of the inhibitor by plotting the percent inhibition of substrate conversion against the inhibitor concentration.
-
Conclusion
The provided protocols offer a framework for the in vitro characterization of inhibitors targeting HSD17B13. By employing these enzymatic and cell-based assays, researchers can determine the potency and cellular activity of novel compounds like "this compound," facilitating the development of new therapeutics for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. origene.com [origene.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
Application Notes and Protocols: HSD17B13 Inhibition in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from nonalcoholic fatty liver disease (NAFLD) to nonalcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH. Consequently, various therapeutic modalities, including small molecule inhibitors, antisense oligonucleotides (ASOs), and siRNA, are under investigation to mimic the protective effects of these genetic variants.[3][5][6]
This document provides a summary of preclinical data and detailed protocols for the administration of HSD17B13 inhibitors in mouse models of NASH, based on available literature. While a specific compound named "Hsd17B13-IN-79" was not identified, this document refers to several investigational inhibitors, including a series of compounds designated "HSD17B13-IN-X" and antisense oligonucleotides.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of HSD17B13 inhibition in mouse models of NASH.
Table 1: Efficacy of Hsd17b13 Antisense Oligonucleotide (ASO) in a CDAHFD Mouse Model
| Parameter | Vehicle Control | 10 mpk ASO | 25 mpk ASO | 50 mpk ASO |
| Hepatic Hsd17b13 mRNA Reduction | 0% | 80% | 94% | 98% |
| Hepatic Steatosis Score | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |
| Hepatic Fibrosis | Significantly Elevated | No Effect | No Effect | No Effect |
| Plasma ALT Levels | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |
| Plasma AST Levels | Significantly Elevated | Modest Reduction | Significant Reduction | Significant Reduction |
Data synthesized from a study using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model for 8 weeks.[5][7]
Table 2: In Vitro Potency of Various HSD17B13 Small Molecule Inhibitors
| Compound ID | Target | IC₅₀ (Estradiol as substrate) |
| HSD17B13-IN-29 | HSD17B13 | ≤ 0.1 µM |
| HSD17B13-IN-52 | HSD17B13 | ≤ 0.1 µM |
| HSD17B13-IN-66 | HSD17B13 | ≤ 0.1 µM |
| HSD17B13-IN-86 | HSD17B13 | ≤ 0.1 µM |
| HSD17B13-IN-103 | HSD17B13 | Not specified |
Data is based on commercially available research compounds. In vivo efficacy and administration protocols for these specific compounds in NASH models are not publicly available.[8]
Experimental Protocols
Protocol 1: Administration of HSD17B13 Antisense Oligonucleotide (ASO) in a Diet-Induced NASH Mouse Model
This protocol is based on studies using ASOs to achieve hepatic knockdown of Hsd17b13.
1. Animal Model and Diet:
- Species: C57BL/6J mice, male, 8-10 weeks old.
- Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- NASH Induction: Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 12-16 weeks to induce steatohepatitis and fibrosis.[5][9] A control group should be maintained on a standard chow diet.
2. ASO Reconstitution and Administration:
- ASO: Obtain a sequence-specific Hsd17b13 ASO and a scrambled control ASO.
- Reconstitution: Reconstitute the lyophilized ASOs in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
- Dosage: Prepare final dilutions in sterile PBS for intraperitoneal (IP) or subcutaneous (SC) injection. Doses can range from 10 to 50 mg/kg (mpk).[7]
- Administration Schedule: Administer the ASO or vehicle control (PBS) via IP or SC injection once or twice weekly for the final 4-8 weeks of the diet regimen.
3. Endpoint Analysis:
- Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Euthanize mice and harvest the liver.
- Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
- Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm knockdown of Hsd17b13 and to analyze the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2, Timp1).
- Biochemical Analysis: Homogenize a portion of the liver to measure triglyceride content.
Protocol 2: Administration of a Small Molecule HSD17B13 Inhibitor
This is a general protocol based on the development of orally available small molecule inhibitors.
1. Animal Model and Diet:
- Follow the same procedure for animal selection, acclimatization, and NASH induction as described in Protocol 1. The choline-deficient, amino acid-defined, high-fat (CDAAHF) diet is also a suitable model.[10]
2. Inhibitor Formulation and Administration:
- Inhibitor: Use a specific HSD17B13 small molecule inhibitor (e.g., INI-822, BI-3231, or a research compound from the "HSD17B13-IN-X" series).[6]
- Formulation: Formulate the inhibitor in a vehicle appropriate for oral gavage, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Conduct formulation stability and homogeneity tests.
- Dosage: Determine the appropriate dose based on preliminary pharmacokinetic and pharmacodynamic studies. Doses can range from 1 to 100 mg/kg.
- Administration Schedule: Administer the formulated inhibitor or vehicle control via oral gavage once or twice daily for the desired treatment duration (e.g., 4-12 weeks).
3. Endpoint Analysis:
- Perform the same endpoint analyses as described in Protocol 1 (serum biochemistry, histopathology, gene expression, and liver biochemistry).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of HSD17B13 in NASH pathogenesis.
Caption: Workflow for a preclinical NASH mouse study.
References
- 1. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision medicine in NASH [astrazeneca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. pnas.org [pnas.org]
- 10. enanta.com [enanta.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of a Novel Hsd17B13 Inhibitor in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitor in human plasma. Hsd17B13 is a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] The availability of a robust and sensitive bioanalytical method is crucial for the pharmacokinetic and toxicokinetic assessment of new chemical entities targeting this enzyme. The method presented here utilizes a simple protein precipitation extraction procedure and offers excellent sensitivity, accuracy, and precision over a linear range of 0.1 to 1000 ng/mL.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][5] These findings have positioned Hsd17B13 as an attractive therapeutic target for the treatment of chronic liver diseases.[2] The development of small molecule inhibitors of Hsd17B13, such as BI-3231, is an active area of research.[6][7]
A sensitive and reliable method for the quantification of Hsd17B13 inhibitors in biological matrices is essential for preclinical and clinical development. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[8][9] This application note provides a detailed protocol for the quantification of a novel Hsd17B13 inhibitor in human plasma, which can be adapted for other similar small molecules.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of an Hsd17B13 inhibitor.
HSD17B13 Signaling Pathway and Therapeutic Rationale
Caption: Simplified diagram of Hsd17B13's role in the liver and the mechanism of its inhibition.
HSD17B13 is involved in metabolic processes including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[3] Overexpression of HSD17B13 has been linked to increased lipogenesis.[10] By catalyzing the conversion of retinol to retinaldehyde and influencing lipid metabolism, active HSD17B13 contributes to inflammatory pathways that can lead to liver fibrosis.[3][11] Small molecule inhibitors prevent the enzymatic activity of HSD17B13, thereby aiming to halt the progression of liver disease.
Experimental Protocols
Materials and Reagents
-
Hsd17B13 Inhibitor Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL in 50% acetonitrile).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Seal the plate and inject it into the LC-MS/MS system.
Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry
-
System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined for the specific inhibitor and internal standard.
-
Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Hsd17B13 Inhibitor | 0.1 - 1000 | >0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤20 | 80-120 | ≤20 | 80-120 |
| Low | 0.3 | ≤15 | 85-115 | ≤15 | 85-115 |
| Medium | 50 | ≤15 | 85-115 | ≤15 | 85-115 |
| High | 800 | ≤15 | 85-115 | ≤15 | 85-115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 0.3 | 0.95 - 1.05 | >85 |
| High | 800 | 0.95 - 1.05 | >85 |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of a novel Hsd17B13 inhibitor in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The method meets the standard criteria for bioanalytical method validation, demonstrating excellent linearity, precision, and accuracy. This protocol can serve as a foundation for the bioanalysis of other small molecule inhibitors targeting Hsd17B13.
References
- 1. pnas.org [pnas.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of HSD17B13 Inhibitors in Primary Human Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, specific information regarding a compound designated "Hsd17B13-IN-79" is not publicly available in the scientific literature. The following application notes and protocols are based on the known characteristics and applications of other hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors in primary human hepatocytes. Researchers should adapt these guidelines to the specific properties of their chosen inhibitor.
Introduction to HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is thought to contribute to the progression of liver disease.[1][4] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][5] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][3] The inhibition of HSD17B13 is being explored as a therapeutic strategy to mitigate liver damage.[3]
Mechanism of Action of HSD17B13 Inhibitors
HSD17B13 is involved in several metabolic pathways within hepatocytes. It possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, and is implicated in steroid and lipid metabolism.[5][6] The enzyme is localized to the surface of lipid droplets.[1][4] HSD17B13 inhibitors are small molecules designed to block the enzymatic activity of the HSD17B13 protein. By doing so, they aim to replicate the protective effects observed in individuals with loss-of-function genetic variants. For instance, the inhibitor BI-3231 has been shown to reduce triglyceride accumulation and the lipotoxic effects of palmitic acid in human and murine hepatocytes.[7][8]
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the in vitro efficacy of several known HSD17B13 inhibitors. This data is crucial for determining the appropriate concentration range for experiments in primary human hepatocytes.
| Compound Name | Target Species | IC50 (nM) | Reference |
| HSD17B13-IN-9 | Human | 10 | |
| HSD17B13-IN-93 | Human | >100 and ≤500 | [9] |
| BI-3231 | Not Specified | Not Specified | [7][8][10] |
| EP-036332 | Human | 14 | |
| EP-036332 | Mouse | 2.5 | [11] |
| EP-040081 | Human | 79 | [11] |
| EP-040081 | Mouse | 74 | [11] |
Experimental Protocols
The following are detailed protocols for the treatment of primary human hepatocytes with HSD17B13 inhibitors to study their effects on lipid metabolism and cellular health.
1. Culture of Primary Human Hepatocytes
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., William's E Medium supplemented with FBS, insulin, dexamethasone, and other growth factors)
-
Collagen-coated culture plates
-
-
Protocol:
-
Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed culture medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes.
-
Resuspend the cell pellet in fresh culture medium and determine cell viability using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours, before changing the medium.
-
2. Induction of Lipotoxicity (Optional)
To model the conditions of NAFLD, hepatocytes can be treated with fatty acids to induce lipid accumulation and lipotoxicity.
-
Materials:
-
Palmitic acid and/or oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
-
Protocol:
-
Prepare a stock solution of palmitic acid and/or oleic acid conjugated to BSA.
-
Dilute the fatty acid-BSA conjugate in culture medium to the desired final concentration.
-
Replace the culture medium of the primary human hepatocytes with the fatty acid-containing medium.
-
Incubate for a specified period (e.g., 24-48 hours) to induce lipid droplet formation.
-
3. Treatment with HSD17B13 Inhibitor
-
Materials:
-
HSD17B13 inhibitor of choice
-
DMSO (or other appropriate solvent) for stock solution preparation
-
-
Protocol:
-
Prepare a stock solution of the HSD17B13 inhibitor in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 value.
-
Remove the existing medium from the hepatocyte cultures and add the medium containing the HSD17B13 inhibitor.
-
Include appropriate controls, such as a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
4. Analysis of Cellular Outcomes
Following treatment, various assays can be performed to assess the effects of the HSD17B13 inhibitor.
-
Lipid Accumulation:
-
Oil Red O Staining: A qualitative method to visualize neutral lipid droplets.
-
Nile Red Staining: A quantitative method to measure intracellular lipid content using a fluorescent plate reader or flow cytometry.
-
Triglyceride Quantification: Biochemical assays to measure the total intracellular triglyceride levels.
-
-
Gene Expression Analysis:
-
RT-qPCR: To measure the mRNA levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC), inflammation (e.g., IL-6, TNF-α), and fibrosis (e.g., COL1A1, TIMP1).
-
-
Protein Analysis:
-
Western Blotting: To determine the protein levels of HSD17B13 and other relevant proteins.
-
-
Cell Viability and Cytotoxicity:
-
MTT or PrestoBlue Assay: To assess cell viability.
-
LDH Release Assay: To measure cytotoxicity.
-
-
Mitochondrial Function:
-
Seahorse XF Analyzer: To measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Visualizations
Below are diagrams illustrating a key signaling pathway involving HSD17B13 and a general experimental workflow for studying HSD17B13 inhibitors in primary human hepatocytes.
Caption: HSD17B13 signaling in hepatocytes.
Caption: Workflow for HSD17B13 inhibitor studies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Application Notes and Protocols for Studying HSD17B13 in Liver Fibrosis Using Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to HSD17B13 in Liver Fibrosis
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for liver fibrosis. The enzyme is involved in the metabolism of various lipids, including steroids and retinols.[7] Overexpression of HSD17B13 is linked to increased lipid droplet accumulation in hepatocytes.[8] Furthermore, HSD17B13 activity in hepatocytes can indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis, through a mechanism involving transforming growth factor-beta 1 (TGF-β1) signaling.[9] Inhibition of HSD17B13 is therefore a compelling strategy to ameliorate liver fibrosis.
While the specific small molecule "Hsd17B13-IN-79" is not documented in publicly available scientific literature, several potent and selective inhibitors of HSD17B13 have been developed and characterized. These compounds, such as BI-3231, INI-678, and the recently disclosed compound 32, serve as valuable research tools to investigate the role of HSD17B13 in liver fibrosis and to evaluate its potential as a drug target.
Application of HSD17B13 Inhibitors in Liver Fibrosis Research
Small molecule inhibitors of HSD17B13 are instrumental in preclinical studies for several key applications:
-
Target Validation: Confirming that pharmacological inhibition of HSD17B13 activity replicates the protective phenotype observed in individuals with loss-of-function genetic variants.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by HSD17B13 inhibition in hepatocytes and their impact on HSC activation and fibrogenesis.
-
Preclinical Efficacy Testing: Evaluating the therapeutic potential of HSD17B13 inhibitors in in vitro and in vivo models of liver fibrosis.
These inhibitors allow for a controlled, temporal inhibition of the enzyme's activity, which is crucial for understanding its role in disease progression and for developing novel anti-fibrotic therapies.
Quantitative Data for Representative HSD17B13 Inhibitors
The following tables summarize the available quantitative data for notable HSD17B13 inhibitors. This information is critical for selecting the appropriate tool compound and designing experiments.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |
| BI-3231 | human HSD17B13 | 1 | 0.7 ± 0.2 | Enzymatic | [10][11] |
| mouse HSD17B13 | 13 | - | Enzymatic | [10] | |
| Compound 32 | HSD17B13 | 2.5 | - | Enzymatic | [12] |
| INI-678 | HSD17B13 | low nM | - | Enzymatic | [13] |
Table 2: In Vitro Efficacy of HSD17B13 Inhibitors in a Fibrosis Model
| Compound | Model | Endpoint | Result | Reference(s) |
| INI-678 | 3D Liver-on-a-Chip (human primary hepatocytes, HSCs, Kupffer cells) | α-SMA reduction | 35.4% ± 7.5% (p<0.0001) | [5][13] |
| Collagen Type 1 reduction | 42.5% ± 6.4% (p<0.0001) | [5][13] |
Experimental Protocols
Detailed methodologies are essential for the successful application of HSD17B13 inhibitors in liver fibrosis research. Below are representative protocols for in vitro and in vivo studies.
In Vitro Protocol: 3D Human Liver-on-a-Chip Model of NASH and Fibrosis
This protocol describes a general procedure for inducing a NASH and fibrosis phenotype in a 3D liver microtissue model to test the efficacy of HSD17B13 inhibitors.
1. Materials and Reagents:
-
3D human liver microtissues (co-culture of primary human hepatocytes, HSCs, and Kupffer cells)
-
Culture medium (specific to the microtissue manufacturer)
-
Free fatty acid solution (e.g., oleic acid and palmitic acid)
-
Pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS) or TNF-α)
-
HSD17B13 inhibitor (e.g., INI-678) dissolved in a suitable vehicle (e.g., DMSO)
-
Reagents for endpoint analysis (e.g., antibodies for immunofluorescence, RNA extraction kits, ELISA kits)
2. Experimental Procedure:
-
Culture the 3D human liver microtissues according to the manufacturer's instructions to allow for stabilization and maturation.
-
Prepare the NASH-inducing medium by supplementing the culture medium with free fatty acids and a pro-inflammatory stimulus.
-
Prepare the treatment medium containing the HSD17B13 inhibitor at various concentrations. Ensure the final vehicle concentration is consistent across all conditions, including the vehicle control.
-
Replace the medium in the microtissue cultures with the NASH-inducing medium.
-
Concurrently, treat the designated microtissues with the HSD17B13 inhibitor-containing medium or vehicle control.
-
Culture the microtissues for a specified period (e.g., 7-14 days), with regular medium changes.
-
At the end of the treatment period, collect the culture supernatants for analysis of secreted biomarkers (e.g., albumin, ALT, cytokines).
-
Harvest the microtissues for endpoint analysis.
3. Endpoint Analysis:
-
Fibrosis Markers: Perform immunofluorescence staining for α-SMA and Collagen Type 1. Quantify the fluorescent signal using image analysis software.
-
Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of profibrotic genes (e.g., COL1A1, ACTA2, TIMP1, TGFB1).
-
Cytotoxicity: Assess cell viability using assays such as an ATP assay (e.g., CellTiter-Glo®).
In Vivo Protocol: Diet-Induced Mouse Model of NASH and Liver Fibrosis
This protocol outlines a general approach for evaluating the in vivo efficacy of an HSD17B13 inhibitor using a diet-induced model of NASH and fibrosis, such as the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD) or the Gubra-Amylin NASH (GAN) diet.
1. Animals and Diet:
-
Male C57BL/6J mice, 8-10 weeks old.
-
CDAHFD (e.g., 60 kcal% fat, 0.1% methionine, choline deficient) or GAN diet (e.g., 40 kcal% fat, 20 kcal% fructose, 2% cholesterol).[14][15][16]
-
Standard chow diet for the control group.
2. Experimental Design:
-
Acclimatize mice for at least one week before starting the experiment.
-
Divide the mice into the following groups:
-
Chow-fed + Vehicle
-
NASH diet-fed + Vehicle
-
NASH diet-fed + HSD17B13 inhibitor (low dose)
-
NASH diet-fed + HSD17B13 inhibitor (high dose)
-
-
Induce NASH and fibrosis by feeding the mice the CDAHFD or GAN diet for a specified duration (e.g., 6-16 weeks for CDAHFD, 20-30 weeks for GAN diet).[14][15]
-
Prepare the HSD17B13 inhibitor formulation in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer the HSD17B13 inhibitor or vehicle to the respective groups at a predetermined frequency (e.g., daily) starting from a specific time point during the diet induction.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for biochemical analysis and euthanize the animals.
-
Perfuse the liver and collect tissue samples for histology and molecular analysis.
3. Endpoint Analysis:
-
Serum Biochemistry: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Histology: Fix liver tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).
-
Hydroxyproline Assay: Quantify the total collagen content in the liver tissue.
-
Gene Expression: Extract RNA from liver tissue and perform qRT-PCR for profibrotic and inflammatory genes.
-
Immunohistochemistry: Stain for markers of HSC activation (α-SMA) and immune cell infiltration.
Visualizations
HSD17B13 Signaling Pathway in Liver Fibrosis
Caption: HSD17B13 signaling in hepatocytes promotes fibrosis via HSC activation.
Experimental Workflow for Evaluating an HSD17B13 Inhibitor
Caption: A preclinical workflow for the development of HSD17B13 inhibitors.
Logical Relationship of HSD17B13 Inhibition in Liver Fibrosis
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. businesswire.com [businesswire.com]
- 14. gubra.dk [gubra.dk]
- 15. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary intervention reverses molecular markers of hepatocellular senescence in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Evaluating HSD17B13 Inhibition by Hsd17B13-IN-79
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) by the small molecule inhibitor Hsd17B13-IN-79 using Western blotting. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, and its inhibition is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] this compound is a known inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[4]
This document outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of HSD17B13 to verify the efficacy of this compound.
Data Presentation
Quantitative analysis of HSD17B13 protein levels following treatment with this compound should be performed by densitometry of the resulting Western blot bands. The data can be organized in the table below. This allows for a clear comparison of HSD17B13 expression across different concentrations of the inhibitor and treatment durations.
Table 1: Densitometric Analysis of HSD17B13 Protein Expression
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | HSD17B13 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized HSD17B13 Expression | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 24 | 1.0 | |||
| This compound | 0.1 | 24 | ||||
| This compound | 1 | 24 | ||||
| This compound | 10 | 24 | ||||
| Vehicle Control | 0 | 48 | 1.0 | |||
| This compound | 0.1 | 48 | ||||
| This compound | 1 | 48 | ||||
| This compound | 10 | 48 |
Experimental Protocols
This protocol is designed for cultured liver cells, such as HepG2 or Huh7, which are commonly used models for studying liver function and disease.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate HepG2 or Huh7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, and 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with the prepared media containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24 and 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract. Avoid disturbing the pellet.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSD17B13 (e.g., from Origene, TA350064, at a 1:2000 dilution) overnight at 4°C with gentle agitation.[5] Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., GAPDH, β-actin, or vinculin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate the conceptual frameworks of the HSD17B13 signaling pathway and the experimental workflow.
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitors in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This document provides an overview of the available in vivo dosage information for HSD17B13 inhibitors and outlines experimental protocols for their evaluation.
Hsd17B13-IN-79: A Note on Availability of In Vivo Data
This compound has been identified as a potent inhibitor of HSD17B13, with an IC50 value of ≤ 0.1 μM for estradiol.[6] It is also referred to as Compound 32.[6] However, as of the latest available information, there are no publicly accessible in vivo studies detailing the dosage, administration routes, or specific experimental protocols for this compound.
The following sections provide a summary of in vivo data and protocols for other publicly disclosed HSD17B13 inhibitors, which can serve as a valuable reference for planning in vivo studies with novel inhibitors like this compound.
Quantitative Data for HSD17B13 Inhibitors in In Vivo Studies
The table below summarizes the available dosage information for various HSD17B13 inhibitors that have been tested in preclinical in vivo models. This data can be used as a starting point for dose-range finding studies for new chemical entities targeting HSD17B13.
| Compound Name | Animal Model | Dose | Route of Administration | Study Duration | Key Findings | Reference |
| EP-036332 | Mouse (Concanavalin A-induced acute liver injury model) | 100 mg/kg, twice daily (b.i.d.) | Oral gavage | 3 days pretreatment | Decreased plasma ALT and inflammatory cytokines (TNF-α, IL-1β, CXCL9). | [7] |
| EP-040081 | Mouse (Concanavalin A-induced acute liver injury model) | 10 or 100 mg/kg, once daily (q.d.) | Oral gavage | 3 days pretreatment | Decreased plasma ALT and inflammatory cytokines (TNF-α, IL-1β, CXCL9). | [7] |
| EP-037429 (prodrug of EP-036332) | Mouse (CDAAHF diet-induced chronic liver injury model) | Not specified | Not specified | 1 week | Hepatoprotective effects observed. | [8] |
| INI-822 | Rat (CDAA-HFD diet-induced MASH model) | Not specified | Not specified | Not specified | Dose-dependent increase in hepatic phosphatidylcholines and decreased ALT levels. | [9] |
Experimental Protocols
The following are generalized protocols for in vivo studies designed to evaluate the efficacy of HSD17B13 inhibitors. These should be adapted based on the specific inhibitor's properties and the research question.
Protocol 1: Evaluation in an Acute Liver Injury Model (e.g., Concanavalin A-induced)
Objective: To assess the hepatoprotective effects of an HSD17B13 inhibitor against acute, T-cell mediated liver injury.
Materials:
-
HSD17B13 inhibitor (e.g., this compound)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Concanavalin A (ConA)
-
Sterile saline
-
Equipment for oral gavage, retro-orbital injection, blood collection, and tissue harvesting.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing: Randomly assign mice to treatment groups (vehicle control, HSD17B13 inhibitor at various doses).
-
Pre-treatment: Administer the HSD17B13 inhibitor or vehicle by oral gavage for 3 consecutive days.
-
Induction of Liver Injury: One hour after the final dose, induce acute liver injury by a single retro-orbital injection of ConA (e.g., 15-20 mg/kg) dissolved in sterile saline.
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of distress.
-
At 6-8 hours post-ConA injection, collect blood via cardiac puncture for plasma separation.
-
Euthanize mice and harvest liver and spleen tissues.
-
-
Analysis:
-
Plasma Analysis: Measure plasma levels of ALT and AST as markers of liver injury. Analyze cytokine and chemokine levels (e.g., TNF-α, IL-1β, CXCL9) using immunoassays.
-
Liver Tissue Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (qPCR) of inflammatory markers (e.g., Cd69, S1pr4) and fibrosis markers.
-
Homogenize a portion for protein analysis (Western blot) or lipidomics.
-
-
Protocol 2: Evaluation in a Chronic Liver Disease Model (e.g., Diet-induced NASH)
Objective: To evaluate the long-term therapeutic efficacy of an HSD17B13 inhibitor on steatosis, inflammation, and fibrosis in a diet-induced model of NASH.
Materials:
-
HSD17B13 inhibitor
-
Vehicle control
-
Male C57BL/6J or other susceptible mouse strain
-
NASH-inducing diet (e.g., Choline-deficient, L-amino acid-defined, high-fat diet - CDAAHF)
-
Standard chow diet
-
Equipment for oral gavage, blood collection, and tissue harvesting.
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize mice for one week.
-
Feed mice the NASH-inducing diet for a lead-in period (e.g., 3-12 weeks) to establish disease pathology. A control group will receive a standard chow diet.
-
-
Treatment:
-
After the lead-in period, randomly assign the mice on the NASH diet to receive either the HSD17B13 inhibitor or vehicle control via oral gavage daily for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring and In-life Measurements:
-
Monitor body weight and food intake regularly.
-
Perform periodic blood collection for monitoring plasma ALT, AST, and lipid levels.
-
-
Terminal Sample Collection:
-
At the end of the treatment period, euthanize mice and collect blood and liver tissue.
-
-
Analysis:
-
Plasma Analysis: Measure markers of liver injury (ALT, AST), lipids (triglycerides, cholesterol), and inflammatory markers.
-
Liver Tissue Analysis:
-
Histopathology: Assess steatosis, inflammation, and fibrosis using H&E and Sirius Red staining. Calculate a NAFLD Activity Score (NAS).
-
Gene Expression: Analyze the expression of genes involved in inflammation, fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.
-
Lipidomics: Perform untargeted lipidomics to assess changes in hepatic lipid profiles, particularly phosphatidylcholines.
-
-
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme that is thought to play a role in lipid and retinol metabolism. Its inhibition is hypothesized to be protective against liver injury.
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Experimental Workflow for In Vivo Evaluation of HSD17B13 Inhibitors
The following diagram illustrates a typical workflow for the preclinical in vivo evaluation of an HSD17B13 inhibitor.
Caption: General workflow for in vivo inhibitor studies.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. enanta.com [enanta.com]
- 9. 17β-HSD13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Hsd17B13-IN-79 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with HSD17B13 inhibitors, including compounds structurally similar to Hsd17B13-IN-79. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common solubility challenges and provides practical solutions for working with HSD17B13 inhibitors.
Q1: My HSD17B13 inhibitor is not dissolving in my desired solvent. What should I do?
A1: Solubility can be influenced by several factors, including the choice of solvent, temperature, and the specific properties of the inhibitor. If you are experiencing poor solubility, consider the following steps:
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents and solubility data.
-
Use Recommended Solvents: For many HSD17B13 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[1] For in vivo studies, co-solvent systems are often necessary.
-
Gentle Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[2] Be cautious with heat, as it may degrade the compound.
-
Fresh Solvents: Ensure you are using high-purity, anhydrous solvents. Hygroscopic solvents like DMSO can absorb moisture, which can significantly impact the solubility of some compounds.[1]
Q2: I need to prepare a formulation for in vivo experiments. What are some common vehicle formulations for HSD17B13 inhibitors?
A2: Direct administration of a DMSO stock solution is often not suitable for in vivo studies due to toxicity. Co-solvent systems are typically employed to improve bioavailability and reduce toxicity. Here are some reported formulations that have been used for HSD17B13 inhibitors:
-
PEG300/Tween-80/Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[2]
-
SBE-β-CD in Saline: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution at ≥ 2.5 mg/mL.[2]
-
Corn Oil: For some applications, a simple formulation of 10% DMSO and 90% Corn Oil can be effective, achieving a solubility of at least 2.5 mg/mL.[2]
Q3: How should I prepare and store my stock solutions to prevent precipitation over time?
A3: Proper preparation and storage are crucial for maintaining the integrity and solubility of your HSD17B13 inhibitor stock solutions.
-
Stock Solution Preparation: For in vitro use, preparing a high-concentration stock solution in DMSO is a common practice. For example, a 100 mg/mL stock of HSD17B13-IN-8 in DMSO has been reported.[1]
-
Aliquoting: Once prepared, it is highly recommended to aliquot the stock solution into single-use volumes. This prevents product inactivation from repeated freeze-thaw cycles.[1][2]
-
Storage Conditions: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] Some compounds may also require protection from light and storage under nitrogen.[3]
Quantitative Solubility Data
The following table summarizes the solubility data for various HSD17B13 inhibitors in different solvent systems. This data can serve as a reference when preparing your experimental solutions.
| Compound | Solvent System | Solubility |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM)[2] |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM)[2] |
| HSD17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM)[2] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM)[1] |
Experimental Protocols
Below are detailed methodologies for preparing solutions of HSD17B13 inhibitors for both in vitro and in vivo applications.
Protocol 1: Preparation of a DMSO Stock Solution (In Vitro)
-
Weigh the Compound: Accurately weigh the desired amount of the HSD17B13 inhibitor powder.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Aid Dissolution: If necessary, use a vortex mixer to agitate the solution. For compounds that are difficult to dissolve, gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be applied.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example using a PEG300-based vehicle.
-
Prepare the Vehicle: In a sterile container, prepare the vehicle by mixing the solvents in the specified ratios. For example, for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, combine the components in that order, ensuring each is fully mixed before adding the next.
-
Dissolve the Compound: Add the weighed HSD17B13 inhibitor to the prepared vehicle.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming and/or sonication may be used to achieve a clear solution.[2]
-
Final Preparation: Before administration, ensure the solution is at room temperature and visually inspect for any precipitation.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with HSD17B13 inhibitors.
Caption: A flowchart outlining the steps to address solubility challenges with HSD17B13 inhibitors.
References
Optimizing Hsd17B13-IN-79 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Hsd17B13-IN-79 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a liver-specific, lipid droplet-associated protein that plays a role in hepatic lipid and retinol metabolism.[1][2][3] By inhibiting Hsd17B13, this compound is being investigated for its potential therapeutic effects in liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3]
Q2: In which cell lines can I use this compound?
Hsd17B13 is predominantly expressed in hepatocytes.[1][4] Therefore, liver-derived cell lines such as HepG2 and Huh7 are commonly used for studying the effects of Hsd17B13 inhibitors.[5][6] It is recommended to verify Hsd17B13 expression in your cell line of choice before initiating experiments.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What is a recommended starting concentration for this compound in a cell-based assay?
Without a known IC50 value for this compound, a good starting point for a cell-based assay is to perform a dose-response experiment over a wide concentration range, for instance, from 1 nM to 100 µM. This will help determine the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range of this compound. |
| Low Hsd17B13 expression in the cell line. | Confirm Hsd17B13 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Inhibitor instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the inhibitor is in the culture medium before and during the experiment. | |
| Incorrect assay readout. | Ensure your assay is sensitive enough to detect changes in Hsd17B13 activity or its downstream effects. Consider using multiple, orthogonal assays to validate your findings. | |
| High cell toxicity or death | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your experiments.[7] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.1-0.5%). Run a vehicle control (medium with solvent only) to assess solvent-related toxicity.[8] | |
| Off-target effects. | At high concentrations, small molecule inhibitors can have off-target effects. Try to use the lowest effective concentration of this compound. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inhibitor degradation. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. | |
| Precipitation of the inhibitor in the culture medium | Poor solubility. | Ensure the final concentration of the inhibitor and the solvent is compatible with the aqueous culture medium. You can try to dissolve the stock solution in the medium with gentle vortexing before adding it to the cells. If precipitation persists, consider using a lower concentration or a different solvent if compatible with your cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general workflow to determine the optimal, non-toxic concentration of this compound for your cell-based assays.
1. Cell Seeding:
-
Seed your chosen liver cell line (e.g., HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
2. Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A common starting range is from 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a negative control (untreated cells).
3. Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.
4. Incubation:
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
5. Assessment of Cytotoxicity and Efficacy:
-
Cytotoxicity Assay: Use an MTT, XTT, or LDH assay to measure cell viability and determine the concentration at which this compound becomes toxic.
-
Efficacy Assay: Measure a relevant biological endpoint to assess the inhibitory effect of this compound. This could be the expression of a downstream target gene, or a functional assay like the one described in Protocol 2.
6. Data Analysis:
-
Plot the dose-response curves for both cytotoxicity and efficacy. The optimal concentration will be the one that shows a significant biological effect with minimal to no cytotoxicity.
Protocol 2: Assessing the Effect of this compound on Lipid Droplet Formation
This protocol describes how to induce lipid droplet formation in HepG2 cells and assess the effect of this compound.
1. Cell Seeding:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
2. Induction of Lipid Droplets:
-
Prepare a fatty acid solution by conjugating oleic acid and palmitic acid with fatty acid-free BSA in your culture medium. A final concentration of 200 µM of each fatty acid is often used to induce lipid droplet formation.[5]
-
Treat the cells with the fatty acid-containing medium for 24-48 hours.
3. Treatment with this compound:
-
Co-treat the cells with the fatty acid medium and different concentrations of this compound (determined from Protocol 1). Include appropriate controls.
4. Staining of Lipid Droplets:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the lipid droplets using a fluorescent dye such as Nile Red or BODIPY 493/503.
-
Counterstain the nuclei with DAPI.
5. Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the lipid droplet content per cell by measuring the fluorescence intensity or the number and size of lipid droplets using image analysis software.
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hsd17B13-IN-79 Stability
This technical support center provides guidance and answers to frequently asked questions regarding the stability of the Hsd17B13 inhibitor, Hsd17B13-IN-79, in DMSO and cell culture media. The following information is based on general best practices for small molecule inhibitors, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is typically reconstituted in dimethyl sulfoxide (DMSO). For example, HSD17B13-IN-2 and HSD17B13-IN-8, similar inhibitors, are soluble in DMSO at concentrations up to 100 mg/mL[1][2]. It is crucial to use high-purity, anhydrous DMSO to minimize degradation, as water content can be a significant factor in compound instability[3][4][5].
Q2: How should I store the this compound stock solution in DMSO?
A2: Stock solutions of similar small molecule inhibitors in DMSO are typically stored at -20°C or -80°C to maintain stability. For instance, HSD17B13-IN-2 and HSD17B13-IN-8 stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for 1 month[1][2]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[3][4]. Studies have shown that while many compounds are stable for several freeze-thaw cycles, minimizing them is a good laboratory practice[3][4].
Q3: Is this compound stable in aqueous cell culture media?
A3: The stability of small molecules in cell culture media can vary depending on the specific compound and the components of the media. It is recommended to perform a stability study to determine the half-life of this compound in your specific culture medium. Generally, the biggest challenges are compound solubility and binding to plasticware[6]. Some compounds have been shown to be stable in DMEM for over 72 hours, while others may degrade more rapidly[7].
Q4: What factors in cell culture media can affect the stability of this compound?
A4: Several factors can influence compound stability in culture media, including pH, the presence of serum proteins that can bind to the compound, and enzymatic degradation by components in the serum or secreted by cells. It is important to assess stability in both the base medium and the complete medium containing serum and other supplements[6][7].
Troubleshooting Guides
Issue 1: I am observing precipitation of this compound when I dilute my DMSO stock in culture media.
-
Possible Cause: The aqueous solubility of the compound may have been exceeded.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 1%) to avoid solvent-induced toxicity and precipitation[8].
-
Increase Dilution Volume: Try a higher dilution factor in the aqueous medium.
-
Serial Dilutions: Perform serial dilutions in the culture medium to avoid a sudden change in solvent polarity.
-
Solubility Test: Conduct a formal solubility test by preparing a dilution series and visually inspecting for precipitation after a short incubation. Centrifugation can also be used to pellet any precipitate[6].
-
Issue 2: The biological activity of this compound in my cell-based assay is lower than expected.
-
Possible Cause: The compound may be degrading in the culture medium over the time course of the experiment.
-
Troubleshooting Steps:
-
Perform a Time-Course Stability Study: Analyze the concentration of this compound in the culture medium at different time points (e.g., 0, 2, 6, 24, 48, 72 hours) using HPLC or LC-MS/MS[6][7].
-
Replenish Compound: If the compound is found to be unstable, consider replenishing the culture medium with fresh compound at regular intervals during the experiment.
-
Check for Nonspecific Binding: The compound may be binding to the plasticware. This can be assessed by measuring the compound concentration in the medium from wells with and without cells[7].
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into separate polypropylene or glass vials.
-
Store the aliquots under different conditions:
-
Room temperature (20-25°C)
-
4°C
-
-20°C
-
-80°C
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method such as LC-MS/MS or HPLC-UV.
-
Compare the results to the initial (time 0) concentration to determine the percentage of compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium (e.g., DMEM with 10% FBS) at the final concentration to be used in your experiments.
-
Dispense the solution into wells of a multi-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), collect samples from the wells.
-
Analyze the concentration of this compound in each sample using LC-MS/MS or HPLC-UV. An internal standard should be used for accurate quantification.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Data Presentation
Table 1: Illustrative Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Week 1 (% Remaining) | Week 4 (% Remaining) | Week 12 (% Remaining) |
| Room Temperature | 95.2 | 85.1 | 65.4 |
| 4°C | 99.1 | 97.5 | 92.3 |
| -20°C | 99.8 | 99.5 | 98.9 |
| -80°C | >99.9 | >99.9 | >99.9 |
Table 2: Illustrative Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 2 | 98.7 ± 1.2 |
| 6 | 95.4 ± 2.1 |
| 24 | 82.1 ± 3.5 |
| 48 | 65.8 ± 4.2 |
| 72 | 48.9 ± 5.6 |
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Workflow for assessing this compound stability in culture media.
Caption: Troubleshooting logic for low biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hsd17B13-IN-79 In Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-79 and other inhibitors in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13 inhibition in liver disease?
A1: HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] While its precise physiological role is still under investigation, it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] The expression of HSD17B13 is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[5][6] Human genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][7][8] The protective mechanism is thought to involve alterations in hepatic lipid metabolism and potentially reduced activation of hepatic stellate cells, which are key drivers of fibrosis.[4][5]
Q2: Why are there conflicting results between human genetic studies and some mouse knockout models of Hsd17b13?
A2: This is a critical point of consideration. While human genetic data strongly support a protective role for HSD17B13 loss-of-function, traditional germline knockout of Hsd17b13 in mice has not consistently replicated this protective phenotype and in some cases, has shown no beneficial effect on liver steatosis under various dietary interventions.[7][9][10] Some studies even reported that knockout mice on a regular chow diet showed increased body and liver weight.[1][9] Potential reasons for this discrepancy include:
-
Interspecies differences: The function and regulation of HSD17B13 may differ between mice and humans.
-
Developmental compensation: Germline knockout from birth may trigger compensatory mechanisms that are not present when the protein is inhibited in adulthood.[10]
-
Model-specific effects: The choice of diet and mouse strain can significantly impact the study outcome. For instance, some protective effects on fibrosis were observed in female mice on a 60% choline-deficient high-fat diet, but not on other diets.[11]
Q3: What are the different strategies to inhibit HSD17B13 in vivo?
A3: Several approaches are being used to inhibit HSD17B13 in vivo:
-
Small Molecule Inhibitors: Orally bioavailable small molecules like BI-3231 and other compounds are being developed to directly inhibit the enzymatic activity of HSD17B13.[12][13]
-
RNA interference (RNAi): This includes short hairpin RNAs (shRNAs) and small interfering RNAs (siRNAs) delivered via viral vectors (e.g., AAV) or other delivery systems to knockdown Hsd17b13 mRNA.[7][10][14]
-
Antisense Oligonucleotides (ASOs): ASOs can be used to reduce the expression of the Hsd17b13 gene.[15]
Troubleshooting In Vivo Efficacy Experiments
Problem 1: Lack of Efficacy on Hepatic Steatosis
-
Possible Cause 1: Inappropriate Animal Model.
-
Recommendation: The choice of diet and mouse strain is crucial. While high-fat diets (HFD) can induce steatosis, they may not be sufficient to reveal the protective effects of HSD17B13 inhibition on fibrosis.[11] Consider using models that induce more significant fibrosis, such as choline-deficient, L-amino acid-defined (CDAA) diets or Gubra Amylin NASH (GAN) diet models.[11] However, be aware that even in these models, the effect on steatosis might be modest or absent.[11]
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Possible Cause 3: Species-Specific Effects.
-
Recommendation: As noted, the discrepancy between human genetics and mouse models is a known issue.[1][9] It is important to acknowledge this in the interpretation of results. Positive results from adult-onset knockdown/inhibition may be more translatable than findings from constitutive knockout models.[10]
-
Problem 2: No Improvement in Liver Fibrosis
-
Possible Cause 1: Insufficient Duration of the Study.
-
Recommendation: The development of significant liver fibrosis in mouse models can take a considerable amount of time. Ensure the study duration is adequate for the chosen model to develop robust fibrosis. For example, studies using the GAN diet may extend for 28 weeks or longer.[11]
-
-
Possible Cause 2: Sex-Specific Effects.
-
Recommendation: Some studies have reported sex-specific effects of Hsd17b13 loss-of-function on fibrosis.[11] It is crucial to include both male and female mice in the study design and analyze the data accordingly.
-
-
Possible Cause 3: Assessment of Fibrosis.
-
Recommendation: Use multiple methods to assess liver fibrosis. In addition to histological scoring (e.g., Sirius Red staining), quantify collagen content biochemically (e.g., hydroxyproline assay) and measure the expression of fibrosis-related genes (e.g., Col1a1, Timp1, Acta2).[11]
-
Problem 3: Unexpected Phenotypes (e.g., Weight Gain)
-
Possible Cause 1: Germline Knockout vs. Acute Inhibition.
-
Recommendation: Unexpected phenotypes like weight gain have been reported in Hsd17b13 knockout mice on a standard chow diet.[1][9] This highlights the potential for developmental compensatory mechanisms. Acute inhibition in adult animals using small molecules or RNAi may circumvent these issues and is a more therapeutically relevant approach.[10]
-
-
Possible Cause 2: Off-Target Effects.
-
Recommendation: For small molecule inhibitors, perform selectivity profiling to rule out off-target effects. For RNAi approaches, include appropriate scrambled or non-targeting controls.
-
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown of Hsd17b13 in a High-Fat Diet (HFD) Mouse Model
This protocol is a synthesized example based on methodologies described in the literature.[7][10][14]
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.
-
shRNA Delivery:
-
Use an AAV8 vector expressing a validated shRNA targeting mouse Hsd17b13 or a non-targeting control shRNA.
-
Administer a single intravenous (tail vein) injection of the AAV8-shRNA vector (e.g., 1 x 10^11 vg/mouse).
-
-
Treatment Duration: Continue the HFD for an additional 4-8 weeks post-injection.
-
Outcome Measures:
-
Metabolic Phenotyping: Monitor body weight, food intake, and glucose tolerance.
-
Liver Histology: Collect liver tissue for H&E staining (steatosis) and Sirius Red staining (fibrosis).
-
Biochemical Analysis: Measure plasma levels of ALT and AST. Quantify hepatic triglyceride and cholesterol content.
-
Gene Expression: Analyze the expression of Hsd17b13 and markers of inflammation and fibrosis in the liver via qPCR.
-
Protein Expression: Confirm Hsd17b13 protein knockdown by Western blot.
-
Quantitative Data Summary
| Study Type | Model | Intervention | Key Findings | Reference |
| Knockdown | High-Fat Diet (HFD) Mice | AAV-shHsd17b13 | Marked improvement in hepatic steatosis; Decreased serum ALT and markers of liver fibrosis. | [7][10] |
| Knockout | Gubra Amylin NASH (GAN) Diet | Germline KO | No effect on liver injury, inflammation, or fibrosis after 28 weeks. | [11] |
| Knockout | 45% Choline-Deficient High-Fat Diet | Germline KO | No impact on liver steatosis or fibrosis. | [11] |
| Knockout | 60% Choline-Deficient High-Fat Diet | Germline KO | Modest reduction in liver fibrosis in female mice only; no effect on steatosis. | [11] |
| Overexpression | C57BL/6J Mice | AAV-HSD17B13 | Promoted rapid lipid accumulation in the liver. | [5][7] |
Visualizations
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism and the point of intervention for inhibitors.
Caption: General experimental workflow for in vivo efficacy testing of HSD17B13 inhibitors.
Caption: A logical flowchart for troubleshooting common issues in Hsd17B13 in vivo experiments.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Bioavailability of Hsd17B13 Inhibitors in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hsd17B13 inhibitors, exemplified by the hypothetical compound Hsd17B13-IN-79, in animal models. The focus is on addressing challenges related to poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma exposure of this compound in our mouse model after oral gavage. What are the potential causes?
A1: Low oral bioavailability of a small molecule inhibitor like this compound is a common challenge in preclinical studies. The primary causes often relate to poor aqueous solubility and/or low permeability. It is estimated that 70% to 80% of pipeline drugs are poorly soluble. Key factors include:
-
Poor Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. Many new chemical entities possess poor water solubility.
-
Precipitation in the GI Tract: The compound may initially be in solution in the formulation vehicle but precipitates upon contact with the different pH environments of the GI tract.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters in the gut wall, which actively pump it back into the GI lumen.
Q2: What are the first steps to troubleshoot low bioavailability?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound. Key parameters to determine are its aqueous solubility at different pH values (e.g., pH 2, 6.8), its LogP (lipophilicity), and its pKa. This information will guide your formulation strategy. For instance, a basic compound with low solubility at neutral pH might benefit from an acidic formulation vehicle.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) can increase the solubility of the compound in the dosing vehicle.[2]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the drug, improving its solubility and stability in the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanocrystals) increases the surface area for dissolution.[1]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Action |
| High variability in plasma concentrations between animals. | Improper oral gavage technique leading to inconsistent dosing; Formulation instability or inhomogeneity. | Review and standardize the oral gavage procedure. Ensure the formulation is a homogenous solution or a stable, uniform suspension. |
| Good initial plasma concentration, but it drops off very quickly. | Rapid metabolism (high clearance) or rapid elimination. | Conduct a pharmacokinetic study with intravenous (IV) administration to determine the absolute bioavailability and clearance rate. This will help differentiate between poor absorption and rapid clearance. |
| Compound is soluble in the formulation vehicle but crashes out upon dilution in water or buffer. | The formulation is not robust to the pH and dilution changes in the GI tract. This is a common issue with co-solvent based approaches.[2] | Consider formulations that are less prone to precipitation, such as lipid-based systems (SEDDS) or amorphous solid dispersions. |
| No detectable plasma concentration at all time points. | Severe solubility or permeability issues; incorrect dosing or sample analysis. | Re-evaluate the compound's solubility and consider more aggressive formulation strategies. Verify the dosing procedure and the sensitivity of the analytical method (LC-MS/MS). |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a compound orally to a mouse.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[3][4]
-
Syringe (1 mL).
-
Formulation of this compound.
-
Weighing scale.
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The volume should generally not exceed 10 mL/kg body weight.[5][6]
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head. The body should be held in a vertical position.[7]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth required to reach the stomach.[4][5]
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.[7]
-
Once the needle is at the predetermined depth, slowly administer the solution.[5]
-
Smoothly withdraw the needle and return the mouse to its cage.
-
Observe the mouse for at least 15 minutes for any signs of distress.[5]
Protocol 2: Serial Blood Sampling for Pharmacokinetic Analysis in Mice
This protocol describes a method for collecting multiple blood samples from a single mouse to generate a pharmacokinetic profile.
Materials:
-
Lancets for submandibular vein puncture.[8]
-
Heparinized capillary tubes or anticoagulant-coated microcentrifuge tubes.
-
Anesthetic (e.g., isoflurane) for terminal bleed.
-
Syringe and needle for cardiac puncture.
Procedure:
-
At predetermined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples.
-
For early time points, use the submandibular vein. Puncture the vein with a lancet and collect the flowing blood (approximately 30 µL) into a capillary tube.[8]
-
For later time points, alternative sites like the saphenous vein can be used to minimize stress on a single site.
-
For the final time point, a terminal blood collection via cardiac puncture under deep anesthesia is performed to obtain a larger volume.
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.[9]
Protocol 3: LC-MS/MS Analysis of this compound in Plasma
This is a general workflow for quantifying the concentration of a small molecule inhibitor in plasma samples.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile containing an internal standard to the plasma sample.[10]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable liquid chromatography method.
-
Detect and quantify the analyte and internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma.
-
Calculate the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| 1% Methylcellulose | 50 ± 15 | 2 | 200 ± 50 | < 5 |
| 10% PEG400 in water | 150 ± 40 | 1 | 600 ± 120 | 15 |
| 20% Solutol HS 15 | 400 ± 90 | 1 | 2400 ± 500 | 60 |
| Nanosuspension | 350 ± 75 | 0.5 | 2100 ± 450 | 52 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: HSD17B13 signaling pathway and point of inhibition.
Experimental Workflow
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. m.youtube.com [m.youtube.com]
Addressing batch-to-batch variability of Hsd17B13-IN-79
Welcome to the technical support center for Hsd17B13-IN-79. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability and other common issues encountered during experimentation with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), and genetic variants that lead to a loss of Hsd17B13 function are associated with a reduced risk of progression from simple steatosis to more advanced liver disease.[4][5] this compound is designed to mimic the protective effects of these loss-of-function variants by inhibiting the protein's enzymatic activity, which includes retinol dehydrogenase activity.[3][4]
Q2: We are observing significant differences in the potency (IC50) of this compound between different lots. Why is this happening?
A2: Batch-to-batch variability in potency is a common challenge with novel small molecule inhibitors.[6][7] Several factors can contribute to this issue:
-
Purity: Minor variations in the percentage of the active compound versus impurities can lead to significant differences in biological activity.
-
Solubility: The physical form of the compound (e.g., crystalline vs. amorphous) can differ between batches, affecting its solubility in assay buffers and, consequently, its apparent potency.
-
Stability: The compound may degrade over time or under certain storage conditions, leading to a decrease in the concentration of the active molecule.
-
Presence of Isomers: Different batches may contain varying ratios of stereoisomers, only one of which may be active against Hsd17B13.
We recommend a thorough quality control assessment of each new batch before use.
Q3: How should I prepare and store this compound to ensure consistent results?
A3: For optimal performance and stability, we recommend the following:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. To ensure complete dissolution, vortex thoroughly and use a sonicator if necessary.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q4: What are the expected cellular effects of this compound treatment?
A4: Based on the known functions of Hsd17B13, effective inhibition by this compound in a relevant cell model (e.g., primary hepatocytes or HepG2 cells) is expected to result in:
-
A reduction in lipid droplet size and/or number.[4]
-
Alterations in the cellular retinol metabolism.[4]
-
Changes in the expression of genes involved in lipid metabolism and inflammation.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to batch-to-batch variability of this compound.
Problem 1: Inconsistent IC50 values between batches.
Is the compound pure and structurally correct?
-
Recommended Action: Verify the purity and identity of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Interpretation: The purity of the active compound should ideally be >98%. The observed molecular weight from MS should match the expected molecular weight of this compound.
Is the compound completely dissolved?
-
Recommended Action: After preparing the stock solution, visually inspect for any precipitate. If solubility is a concern, consider using a different solvent or employing gentle heating and sonication.
-
Interpretation: Undissolved compound will lead to an overestimation of the IC50 value.
Is the assay system stable and reproducible?
-
Recommended Action: Include a known Hsd17B13 inhibitor as a positive control in your assays. Ensure that the performance of the positive control is consistent across experiments.
-
Interpretation: If the positive control also shows variability, the issue may lie with the assay itself rather than the inhibitor batch.
Problem 2: Lack of expected cellular activity.
Is the compound cell-permeable?
-
Recommended Action: While this compound is designed for cell permeability, this can be confirmed using cellular uptake assays.
-
Interpretation: If the compound does not efficiently enter the cells, it will not be able to engage its intracellular target.
Is the target protein expressed in your cell model?
-
Recommended Action: Confirm the expression of Hsd17B13 in your chosen cell line at the mRNA and protein level (e.g., via qPCR and Western Blot).
-
Interpretation: Hsd17B13 expression can vary significantly between cell types.[3]
Is the treatment time and concentration appropriate?
-
Recommended Action: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired cellular phenotype.
-
Interpretation: The effect of the inhibitor may be time- and concentration-dependent.
Quantitative Data Summary
The following table summarizes hypothetical quality control data for two different batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 95.8% | >98% |
| Identity (by MS) | Confirmed | Confirmed | Matches expected MW |
| Solubility in DMSO | 25 mM | 15 mM | ≥10 mM |
| In Vitro IC50 | 52 nM | 158 nM | <100 nM |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Calculate purity based on the area under the curve (AUC) of the main peak. Confirm the mass of the main peak corresponds to the expected molecular weight of this compound.
Protocol 2: In Vitro Hsd17B13 Enzymatic Assay
This protocol is based on a fluorescent assay measuring the production of NADH.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.01% BSA.
-
Recombinant Human Hsd17B13.
-
Substrate: Retinol (e.g., 10 µM).
-
Cofactor: NAD+ (e.g., 200 µM).
-
This compound: Serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, add 5 µL of serially diluted this compound.
-
Add 20 µL of recombinant Hsd17B13 enzyme in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of a substrate/cofactor mix (retinol and NAD+) to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Measure fluorescence (Excitation: 340 nm, Emission: 460 nm) to quantify NADH production.
-
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: Quality control workflow for new batches of this compound.
Caption: Simplified signaling pathway of Hsd17B13 and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Optimizing incubation time for Hsd17B13-IN-79 treatment
Welcome to the technical support center for Hsd17B13-IN-79. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Hsd17B13?
A1: Hsd17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a protein primarily expressed in the liver and localized to the surface of lipid droplets.[1][2] Its main enzymatic activity involves the conversion of retinol to retinaldehyde.[1][2] Hsd17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1][3] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3]
Q2: How does inhibiting Hsd17B13 with this compound potentially confer therapeutic benefits?
A2: By inhibiting the enzymatic activity of Hsd17B13, this compound aims to mimic the protective effects observed in individuals with natural loss-of-function variants of the HSD17B13 gene.[4] The therapeutic rationale is that reducing Hsd17B13 activity will mitigate the progression of liver diseases such as NAFLD and NASH.[1][3]
Q3: What is the typical starting concentration for this compound in cell culture experiments?
A3: As with any new small molecule inhibitor, the optimal concentration is cell-line and assay-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. A common starting range for novel inhibitors is between 0.1 µM and 100 µM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the specific cell type, the endpoint being measured, and the mechanism of action of the inhibitor. For antiproliferative agents, incubation times of 24, 48, and 72 hours are commonly tested.[5] It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay.[6]
Troubleshooting Guides
Issue 1: No observable effect of this compound on the target endpoint.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The inhibitor may require a longer duration to exert its effects. Extend the incubation time (e.g., from 24h to 48h or 72h) and re-evaluate the endpoint. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the effective range for your cell line. |
| Cell line does not express Hsd17B13 at a sufficient level. | Confirm Hsd17B13 expression in your cell line using qPCR or Western blot. Human hepatocyte cell lines like Huh7 and HepG2 are known to express Hsd17B13.[7][8] |
| Inhibitor instability in culture medium. | Some small molecules can be unstable in culture medium over longer incubation periods. Consider replenishing the medium with fresh inhibitor every 24 hours.[5] |
| Incorrect endpoint measurement. | Ensure that the chosen assay is sensitive enough to detect the expected biological effect. Consider measuring downstream markers of Hsd17B13 activity. |
Issue 2: High levels of cell death or toxicity observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. |
| Incubation time is too long. | Shorten the incubation period. Some compounds exhibit toxicity with prolonged exposure.[6] |
| Off-target effects of the inhibitor. | At high concentrations, small molecules can have off-target effects. Ensure you are working within a specific concentration range. Consider using a negative control (a structurally similar but inactive compound) if available. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in your experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a general method for determining the optimal incubation time of this compound in a human hepatocyte cell line (e.g., Huh7).
Materials:
-
Human hepatocyte cell line (e.g., Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Assay reagents for measuring the desired endpoint (e.g., cell viability assay, lipid accumulation assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Endpoint Measurement: At each time point, perform the selected assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, plot the assay results against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value. The optimal incubation time will be the shortest duration that gives a robust and reproducible effect at a physiologically relevant concentration.
Data Presentation Example:
The following tables present hypothetical data from an experiment to determine the optimal incubation time for this compound on reducing lipid accumulation in oleic acid-treated Huh7 cells.
Table 1: Effect of this compound on Lipid Accumulation at Different Incubation Times
| Concentration (µM) | 24h (% Reduction) | 48h (% Reduction) | 72h (% Reduction) |
| 0.1 | 5.2 | 15.8 | 20.1 |
| 1 | 25.6 | 48.9 | 55.3 |
| 10 | 45.1 | 65.2 | 70.8 |
| 100 | 50.3 | 68.1 | 72.4 |
Table 2: IC50 Values of this compound at Different Incubation Times
| Incubation Time (h) | IC50 (µM) |
| 24 | 8.5 |
| 48 | 1.2 |
| 72 | 0.9 |
Visualizations
Caption: Hsd17B13 signaling pathway and point of inhibition.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision-making process.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating Hsd17B13-IN-79 Target Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-79's target specificity against alternative compounds, supported by experimental data. We detail the methodologies for key validation experiments and present quantitative data in structured tables for clear comparison.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][4] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. This compound is a novel small molecule inhibitor developed to specifically target the enzymatic activity of HSD17B13. This guide outlines the experimental framework for validating its target specificity.
Comparative Analysis of HSD17B13 Inhibitors
To ascertain the specificity of this compound, its performance was benchmarked against a known competitor compound and a negative control in a series of biochemical and cellular assays.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was first determined using a biochemical assay that measures the enzymatic conversion of a substrate by purified human HSD17B13. The half-maximal inhibitory concentration (IC50) was determined using two different substrates, β-estradiol and Leukotriene B4, to assess potential substrate-specific inhibition.
Table 1: Biochemical IC50 Values for HSD17B13 Inhibition
| Compound | Substrate: β-estradiol IC50 (nM) | Substrate: Leukotriene B4 IC50 (nM) |
| This compound | 8.5 | 10.2 |
| Competitor Compound Y | 15.7 | 18.9 |
| Negative Control | >10,000 | >10,000 |
Cellular Target Engagement
To confirm that this compound engages its target within a cellular context, a cellular thermal shift assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of HSD17B13 in the presence of the inhibitor indicates direct target engagement.
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound (at 5 µM) | Target Protein | Melting Temperature (Tm) Shift (ΔTm in °C) |
| This compound | HSD17B13 | +16.7 |
| Competitor Compound Y | HSD17B13 | +12.3 |
| Negative Control | HSD17B13 | +0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
HSD17B13 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human HSD17B13.
-
Reagents and Materials: Purified recombinant human HSD17B13 protein, NAD+ cofactor, β-estradiol or Leukotriene B4 substrate, assay buffer, and test compounds.
-
Procedure:
-
Test compounds are serially diluted and added to a 384-well plate.
-
A solution containing HSD17B13 enzyme and NAD+ in assay buffer is added to the wells.
-
The plate is incubated to allow for compound binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate (β-estradiol or Leukotriene B4).
-
The reaction progress is monitored by measuring the increase in NADH fluorescence over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment.
-
Cell Culture and Treatment:
-
Hepatocellular carcinoma cells (e.g., HepG2) are cultured to confluency.
-
Cells are treated with the test compound or vehicle control and incubated.
-
-
Thermal Challenge:
-
Cells are harvested, and the cell lysate is divided into aliquots.
-
Aliquots are heated to a range of temperatures to induce protein denaturation.
-
-
Protein Analysis:
-
The heated lysates are centrifuged to separate aggregated (denatured) proteins from the soluble fraction.
-
The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Melting curves are generated by plotting the fraction of soluble protein as a function of temperature.
-
The melting temperature (Tm) is determined for each condition, and the shift in Tm (ΔTm) relative to the vehicle control is calculated.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of HSD17B13, the following diagrams are provided.
Experimental workflow for validating this compound target specificity.
HSD17B13 is involved in hepatic lipid metabolism and is localized to lipid droplets. Its inhibition is thought to be protective against liver damage.
Simplified signaling pathway of HSD17B13 and its inhibition.
References
- 1. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsd17B13-IN-79 and BI-3231 for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), Hsd17B13-IN-79 and BI-3231. This analysis is based on available preclinical data and aims to inform research and development decisions in the context of Metabolic Dysfunction-Associated Steatohepatitis (MASH) and other chronic liver diseases.
Recent genetic studies have identified HSD17B13 as a key player in the progression of non-alcoholic fatty liver disease (NAFLD) to MASH, making it a promising therapeutic target. Both this compound (also known as Compound 32) and BI-3231 have emerged as potent and selective inhibitors of this enzyme. A recent study directly comparing these two compounds has indicated a superior profile for this compound in preclinical models of MASH.[1][2]
In Vitro Efficacy and Potency
Both this compound and BI-3231 demonstrate high potency against the human HSD17B13 enzyme in biochemical assays. This compound exhibits an IC50 of 2.5 nM.[2] BI-3231 shows a comparable IC50 of 1 nM for the human enzyme and 13 nM for the mouse enzyme.[3]
| Compound | Target | IC50 / Ki |
| This compound (Compound 32) | Human HSD17B13 | IC50: 2.5 nM[2] |
| BI-3231 | Human HSD17B13 | IC50: 1 nM[3] |
| Mouse HSD17B13 | IC50: 13 nM[3] | |
| Table 1: In Vitro Potency of this compound and BI-3231 against HSD17B13. |
Pharmacokinetic Profile
A key differentiator between the two inhibitors lies in their pharmacokinetic properties. While detailed quantitative data for this compound is not yet publicly available, the comparative study reports that it possesses significantly better liver microsomal stability and a more favorable pharmacokinetic profile than BI-3231.[1][2]
BI-3231 has been characterized by rapid plasma clearance and low oral bioavailability.[4] However, it demonstrates extensive accumulation in the liver, the primary site of HSD17B13 expression.[4][5] The improved profile of this compound suggests a greater potential for achieving and maintaining therapeutic concentrations in the target organ.
In Vivo Efficacy in MASH Models
The most compelling evidence for the superior efficacy of this compound comes from in vivo studies. In multiple mouse models of MASH, this compound (Compound 32) demonstrated better anti-MASH effects compared to BI-3231.[1][2] These effects are attributed to the regulation of hepatic lipids through the inhibition of the SREBP-1c/FAS pathway.[2] While specific quantitative data from these head-to-head in vivo comparisons are not yet fully published, the qualitative superiority of this compound is a significant finding for the field.
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
The inhibitory activity of the compounds is typically determined using a biochemical assay with recombinant human HSD17B13. The assay measures the conversion of a substrate, such as estradiol, to estrone, with the reduction of NAD+ to NADH. The amount of product formed is quantified, often using mass spectrometry or a coupled enzymatic assay that detects NADH. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Liver Microsomal Stability Assay
To assess metabolic stability, compounds are incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The reaction is initiated by the addition of NADPH, and samples are taken at various time points. The disappearance of the parent compound is monitored by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance of the compound.
In Vivo MASH Mouse Models
The efficacy of HSD17B13 inhibitors in a MASH context is evaluated in established mouse models. These models often involve feeding mice a diet high in fat, fructose, and cholesterol to induce the key pathological features of MASH, including steatosis, inflammation, and fibrosis. Following a period of diet-induced disease development, the mice are treated with the test compounds. Efficacy is assessed by measuring various endpoints, including:
-
Liver Histology: Staining of liver sections to score the degree of steatosis, inflammation, and fibrosis (e.g., NAFLD Activity Score - NAS).
-
Biochemical Markers: Measurement of plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Gene Expression Analysis: Quantification of mRNA levels of genes involved in lipogenesis, inflammation, and fibrosis in the liver.
-
Lipid Analysis: Measurement of triglyceride and other lipid levels in the liver.
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling Pathway in Hepatocytes.
Experimental Workflow for Comparing HSD17B13 Inhibitors.
Conclusion
Based on the currently available preclinical data, this compound (Compound 32) appears to be a more promising therapeutic candidate for the treatment of MASH than BI-3231. This is supported by its superior pharmacokinetic profile and enhanced in vivo efficacy in relevant disease models. While both compounds are potent inhibitors of HSD17B13, the improved drug-like properties of this compound may translate to better clinical outcomes. Further publication of detailed quantitative data from the head-to-head comparative studies will be crucial for a more definitive assessment. Researchers in the field should consider these findings when selecting tool compounds for further investigation of HSD17B13 biology or when prioritizing candidates for clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Independent Validation of Hsd17B13 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. While information on a specific inhibitor designated "Hsd17B13-IN-79" is not publicly available, this guide provides a comparative overview of the inhibitory activity of well-characterized HSD17B13 inhibitors, such as BI-3231 and a more recently developed compound, referred to as compound 32 in recent literature.
Comparative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory potencies of known HSD17B13 inhibitors. This data is crucial for researchers to compare the efficacy of different compounds in a standardized manner.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| BI-3231 | Human HSD17B13 | 1.4 µM (initial hit), optimized to potent inhibitor | Purified human HSD17B13 enzyme, estradiol or leukotriene B4 as substrate, in the presence of NAD+ | [1][2] |
| Compound 32 | Human HSD17B13 | 2.5 nM | Not specified in detail, likely similar to standard enzymatic assays | [3] |
Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Experimental Protocols
The assessment of HSD17B13 inhibitory activity typically involves in vitro enzymatic assays. Below are detailed methodologies based on published research.
Human HSD17B13 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., BI-3231, Compound 32) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Detection reagents to measure the product of the enzymatic reaction
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, purified HSD17B13 enzyme, and NAD+.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a control with solvent only (e.g., DMSO) to determine maximal enzyme activity.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (estradiol or LTB4) to all wells to start the enzymatic reaction.
-
Reaction Termination and Detection: After a defined incubation time, stop the reaction and use appropriate detection reagents to measure the amount of product formed. The detection method will depend on the substrate used (e.g., measuring the conversion of NAD+ to NADH).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based Assays for Lipotoxicity Reduction
These assays evaluate the protective effects of HSD17B13 inhibitors against cellular damage induced by high levels of fatty acids.
Materials:
-
Hepatocyte cell lines (e.g., HepG2) or primary hepatocytes
-
Lipotoxic agent: Palmitic acid
-
Test compounds
-
Cell culture medium and supplements
-
Reagents for assessing cell viability, triglyceride accumulation, and mitochondrial function.
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes and induce lipotoxicity by treating them with palmitic acid. Co-incubate the cells with the HSD17B13 inhibitor at various concentrations.
-
Assessment of Triglyceride Accumulation: After the treatment period, lyse the cells and measure the intracellular triglyceride content using a commercially available kit.
-
Cell Viability and Proliferation: Assess cell viability and proliferation using standard assays such as MTT or by measuring cell counts.
-
Mitochondrial Function: Evaluate mitochondrial respiratory function using techniques like the Seahorse XF Analyzer.
-
Data Analysis: Compare the outcomes in inhibitor-treated cells to those treated with palmitic acid alone to determine the protective effects of the inhibitor.
Visualizing the Pathway and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Small Molecule Inhibition vs. siRNA Knockdown of HSD17B13
A Head-to-Head Look at Two Promising Therapeutic Strategies for Liver Disease
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1][2][3] This has spurred the development of two distinct therapeutic modalities aimed at reducing HSD17B13 activity: small molecule inhibitors that block the enzyme's function and small interfering RNA (siRNA) constructs that prevent its synthesis. While the originally intended comparison with "Hsd17B13-IN-79" could not be conducted due to the lack of publicly available information on this specific compound, this guide provides a comparative analysis of the broader classes of small molecule inhibitors and siRNA technologies targeting HSD17B13, using publicly disclosed examples such as the small molecule inhibitors BI-3231 and INI-822, and the siRNA therapeutics ARO-HSD (GSK4532990) and ALN-HSD (rapirosiran).
Mechanism of Action
The fundamental difference between small molecule inhibitors and siRNA lies in their mechanism of action. Small molecule inhibitors directly bind to the HSD17B13 enzyme to block its catalytic activity, while siRNA-based therapies prevent the protein from being produced in the first place.
Small Molecule Inhibitors: These are typically orally bioavailable compounds that are designed to fit into the active site of the HSD17B13 enzyme, preventing its natural substrates from binding. This direct inhibition of enzymatic activity is often dependent on cofactors like NAD+.[4][5]
siRNA Knockdown: This approach utilizes the natural cellular process of RNA interference (RNAi). A synthetic double-stranded RNA molecule, complementary to the HSD17B13 messenger RNA (mRNA), is introduced into hepatocytes. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target HSD17B13 mRNA, leading to its degradation and preventing the translation of the HSD17B13 protein.[6][7] To ensure liver-specific delivery, these siRNA molecules are often conjugated to N-acetylgalactosamine (GalNAc), which binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes.[6][7][8][9][10]
Quantitative Data Presentation
The following tables summarize the available quantitative data for representative small molecule inhibitors and siRNA therapeutics targeting HSD17B13.
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | [11] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | [11] |
| Compound 32 | Human HSD17B13 | Enzymatic | 2.5 nM | [12] |
| INI-822 | Human HSD17B13 | Enzymatic | low nM potency | [13] |
Table 2: Preclinical and Clinical Efficacy of HSD17B13-Targeting Therapeutics
| Therapeutic | Modality | Model/Study Population | Key Findings | Reference |
| Small Molecule Inhibitors | ||||
| INI-822 | Small Molecule | Zucker rats on HFHCD and SD rats on CDAA-HFD | Decreased ALT levels. Dose-dependent increase in hepatic phosphatidylcholines. | [14][15] |
| Compound 32 | Small Molecule | Mouse models of MASH | Better anti-MASH effects compared to BI-3231. | [12] |
| siRNA Therapeutics | ||||
| ARO-HSD (GSK4532990) | GalNAc-siRNA | Phase 1/2 in healthy volunteers and NASH patients | Dose-dependent reduction in liver HSD17B13 mRNA (up to 94%) and protein (up to 92%). Mean reduction in ALT of up to 42.3%. | [16][17] |
| ALN-HSD (rapirosiran) | GalNAc-siRNA | Phase 1 in healthy volunteers and NASH patients | Robust target knockdown and numerically lower liver enzymes and NAFLD Activity Score (NAS) over six months. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the administration of small molecule inhibitors and siRNA therapeutics targeting HSD17B13.
Protocol 1: In Vivo Administration of a Small Molecule HSD17B13 Inhibitor in a Mouse Model of MASH
-
Animal Model: Male C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[14]
-
Compound Preparation: The small molecule inhibitor (e.g., INI-822) is formulated in a suitable vehicle for oral administration.[19]
-
Dosing Regimen: Mice are treated with the inhibitor via oral gavage once daily for a specified period (e.g., 8 weeks). A vehicle control group receives the formulation without the active compound.[14][15]
-
Endpoint Analysis: At the end of the treatment period, blood and liver tissue are collected. Plasma levels of liver enzymes (ALT, AST) are measured. Liver tissues are analyzed for histology (steatosis, inflammation, fibrosis), gene expression of fibrotic and inflammatory markers, and lipidomics.[14][15]
Protocol 2: Subcutaneous Administration of a GalNAc-siRNA Therapeutic in a Clinical Trial
-
Study Population: The study enrolls healthy volunteers and patients with a confirmed diagnosis of NASH.[16][17]
-
Drug Formulation: The GalNAc-siRNA therapeutic (e.g., ARO-HSD) is provided as a sterile solution for subcutaneous injection.[16][17]
-
Dosing Schedule: Participants receive subcutaneous injections of the siRNA therapeutic or placebo at specified time points (e.g., Day 1 and Day 29). Dose-escalating cohorts are often used to determine the optimal dose.[16][17]
-
Assessments: Safety and tolerability are monitored throughout the study. Pharmacodynamic effects are assessed through liver biopsies to measure the levels of HSD17B13 mRNA and protein. Blood samples are collected to measure plasma concentrations of liver enzymes.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving HSD17B13 and the experimental workflows for its inhibition.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
Caption: Comparative experimental workflows for siRNA knockdown and small molecule inhibition.
Conclusion
Both small molecule inhibitors and siRNA-based therapeutics represent highly promising strategies for the treatment of NASH and other liver diseases by targeting HSD17B13. Small molecule inhibitors offer the convenience of oral administration and directly target the enzymatic activity of the HSD17B13 protein. In contrast, siRNA therapeutics, particularly those utilizing GalNAc conjugation for liver-specific delivery, have demonstrated robust and durable knockdown of HSD17B13 expression with a favorable safety profile in clinical studies.
The choice between these two modalities may ultimately depend on factors such as dosing frequency, long-term safety, and the specific patient population. The ongoing clinical development of both small molecule inhibitors like INI-822 and siRNA therapeutics such as GSK4532990 and rapirosiran will provide crucial data to further delineate their respective therapeutic potential in mitigating the progression of chronic liver disease. The continued exploration of these innovative approaches holds great promise for patients worldwide.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 7. GalNac-siRNA conjugate delivery technology promotes the treatment of typical chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inipharm.com [inipharm.com]
- 14. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 15. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 16. natap.org [natap.org]
- 17. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers [prnewswire.com]
- 19. firstwordpharma.com [firstwordpharma.com]
Confirming the On-Target Effects of Hsd17B13-IN-79 in Primary Cells: A Comparative Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] This liver-specific, lipid droplet-associated enzyme is upregulated in patients with NAFLD.[2][3] Notably, genetic loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, validating its potential for therapeutic intervention.[4][5][6]
Hsd17B13-IN-79 is a representative potent and selective small molecule inhibitor of Hsd17B13. While specific data for a compound with this exact designation is not publicly available, this guide synthesizes preclinical data from similar selective inhibitors, such as INI-822 and BI-3231, to illustrate the experimental framework for confirming on-target effects in primary cells. This guide will objectively compare the performance of Hsd17B13 inhibitors with alternative approaches and provide supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy of Hsd17B13 Inhibition Strategies
The on-target effects of Hsd17B13 inhibitors are typically evaluated against other therapeutic modalities, such as RNA interference (RNAi), and compared to inactive controls. The following tables summarize the key comparative data from studies on selective Hsd17B13 inhibitors in primary cell and preclinical models.
| Table 1: Comparison of Hsd17B13 Inhibitors vs. Genetic Knockdown | |
| Parameter | Small Molecule Inhibitor (e.g., INI-822) |
| Mechanism of Action | Reversible inhibition of Hsd17B13 enzymatic activity |
| Primary Cell Model | Primary Human Hepatocytes (PHHs), Co-cultures with Kupffer and Stellate cells, Liver-on-a-Chip |
| On-Target Readouts | - Reduction in fibrosis markers (α-SMA, COL1A1)[1] - Altered lipid profiles (increase in phosphatidylcholines)[5][6] - Reduction in liver injury biomarkers (ALT)[5] |
| Advantages | - Oral bioavailability[6] - Dose-tunable activity - Rapid onset and offset of action |
| Limitations | - Potential for off-target effects that require extensive selectivity profiling |
| Table 2: Quantitative Assessment of On-Target Effects in Primary Cell Models | |
| Experiment | Primary Cell System |
| Biochemical Assay | Purified human Hsd17B13 enzyme |
| Cellular Enzymatic Assay | HEK293 cells expressing human Hsd17B13 |
| Anti-Fibrotic Activity | Primary human hepatocyte, Kupffer, and stellate cell co-culture (Liver-on-a-Chip) |
| Lipid Profile Modulation | Primary human hepatocytes from donors with active Hsd17B13 |
| Selectivity Assay | Biochemical assays with related enzymes (e.g., HSD17B11) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. The following are representative protocols for key experiments to confirm the on-target effects of Hsd17B13 inhibitors in primary cells.
Cellular Hsd17B13 Enzymatic Activity Assay
This assay measures the ability of the inhibitor to block Hsd17B13's enzymatic activity within a cellular context.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human Hsd17B13 are cultured in a suitable medium.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a concentration range of this compound or a vehicle control for a specified period.
-
Substrate Addition: A known Hsd17B13 substrate, such as estradiol, is added to the cell culture medium.[7]
-
Product Quantification: After incubation, the medium is collected, and the conversion of the substrate to its product (e.g., estradiol to estrone) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is calculated.
Anti-Fibrotic Effects in a Primary Human Liver Co-Culture Model
This protocol assesses the inhibitor's impact on fibrosis markers in a complex in vitro system that mimics the liver microenvironment.
-
Model System: A 3D liver-on-a-chip system is used, containing co-cultures of primary human hepatocytes, Kupffer cells, and hepatic stellate cells.[1][8]
-
Induction of Fibrosis: The co-culture is maintained in a high-fat medium to induce a NASH-like phenotype, characterized by lipid accumulation and fibrosis.
-
Inhibitor Treatment: this compound is added to the culture medium at various concentrations.
-
Endpoint Analysis: After a prolonged treatment period (e.g., 16 days), cell lysates and culture supernatants are collected.[8]
-
Biomarker Quantification: The expression of key fibrosis proteins, such as alpha-smooth muscle actin (α-SMA) and collagen type 1 (COL1A1), is measured by western blotting or ELISA.[1][8]
Lipidomic Analysis in Primary Human Hepatocytes
This experiment evaluates how Hsd17B13 inhibition alters the cellular lipid landscape, a key downstream consequence of on-target engagement.
-
Cell Source: Primary human hepatocytes are isolated from donors homozygous for the active Hsd17B13 allele.[8]
-
Lipid Loading: Hepatocytes are treated with fatty acids (e.g., oleate and palmitate) to induce lipid droplet formation.[9]
-
Compound Incubation: The lipid-loaded hepatocytes are incubated with this compound or a vehicle control.
-
Lipid Extraction: Cellular lipids are extracted using a suitable solvent system.
-
Lipidomics Analysis: The lipid extracts are analyzed by mass spectrometry to identify and quantify changes in various lipid species, with a focus on phosphatidylcholines and diacylglycerols.[10]
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the experimental processes and the underlying biological pathways.
Caption: Experimental workflow for confirming on-target effects.
Caption: Hsd17B13 signaling pathway and point of inhibition.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. businesswire.com [businesswire.com]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. enanta.com [enanta.com]
- 8. inipharm.com [inipharm.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: HSD17B13 Inhibition vs. Pan-Caspase Inhibition in Preclinical Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for liver diseases is rapidly evolving, with novel molecular targets emerging from genetic and mechanistic studies. This guide provides an objective comparison of two such therapeutic strategies: the inhibition of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) and the broad inhibition of caspases. While direct comparative studies of a specific HSD17B13 inhibitor like Hsd17B13-IN-79 against pan-caspase inhibitors are not yet available in published literature, this document synthesizes preclinical data from various liver injury models to evaluate the merits and potential drawbacks of each approach.
Mechanisms of Action: Distinct Pathways to Hepatoprotection
The rationale for targeting HSD17B13 and caspases in liver injury stems from their distinct roles in disease pathogenesis.
HSD17B13: A Modulator of Hepatic Lipid Metabolism and Inflammation
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Its expression is notably increased in non-alcoholic fatty liver disease (NAFLD).[1][3][5] Human genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[2][6] Inhibition of HSD17B13 is hypothesized to mitigate liver injury by altering lipid metabolism and reducing inflammation.[7][8]
Figure 1: Simplified signaling pathway of HSD17B13 in liver injury.
Pan-Caspase Inhibitors: Targeting the Executioners of Apoptosis
Caspases are a family of proteases that are central to the execution of apoptosis, or programmed cell death.[9][10][11] In various forms of liver injury, including NASH, alcoholic hepatitis, and ischemia-reperfusion injury, hepatocyte apoptosis is a key pathological feature that contributes to inflammation and fibrosis.[9][10][11] Pan-caspase inhibitors are designed to block the activity of multiple caspases, thereby preventing apoptotic cell death and its downstream consequences.[12] However, the inhibition of caspases can sometimes trigger an alternative, pro-inflammatory form of cell death known as necroptosis.[9][12][13]
Figure 2: Role of caspases in apoptosis and the potential shift to necroptosis with inhibitors.
Performance in Preclinical Liver Injury Models: A Data-Driven Comparison
Due to the absence of published data for this compound, this section presents a general comparison based on HSD17B13 modulation (knockdown/knockout) and data for the well-characterized pan-caspase inhibitor emricasan (IDN-6556).
Table 1: Effects of HSD17B13 Modulation on Liver Injury Parameters in Mice
| Model | Intervention | ALT/AST Levels | Steatosis | Inflammation | Fibrosis | Reference |
| High-Fat Diet | shRNA knockdown | Decreased | Improved | - | Decreased markers | [8] |
| High-Fat Diet | Knockout | No significant change | No significant change | No significant change | No significant change | [14][15] |
| Choline-deficient, high-fat diet | Knockout | No significant change | No significant change | No significant change | Modest reduction (female only) | [7][16] |
| Carbon Tetrachloride (CCl4) | Knockout | No significant change | - | No significant change | No significant change | [7][16] |
| Alcohol-induced liver injury | Knockout | No significant change | No significant change | - | - | [14] |
Note: The conflicting results between knockdown and knockout models may suggest species-specific differences or developmental compensation in knockout animals.
Table 2: Effects of Pan-Caspase Inhibitors on Liver Injury Parameters in Rodent Models
| Model | Inhibitor | ALT/AST Levels | Apoptosis (TUNEL/Caspase Activity) | Inflammation | Fibrosis | Reference |
| High-Fat Diet (NASH) | Emricasan | Decreased | Decreased | Reduced | Reduced | [1][2][9] |
| Bile Duct Ligation | Emricasan | Decreased | Decreased | Reduced markers | Reduced | [10][17] |
| Ischemia-Reperfusion | Emricasan (IDN-6556) | Decreased | Decreased | - | - | [5][18] |
| Ischemia-Reperfusion | F573 | Decreased | Decreased | Reduced cytokine levels | - | [12][13] |
| Carbon Tetrachloride (CCl4) Cirrhosis | Emricasan | - | Decreased | Reduced | Reduced | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
Induction of Liver Injury in Mice
-
High-Fat Diet (HFD) Model of NASH: C57BL/6J mice are fed a diet with 60% of calories from fat for 20-24 weeks to induce obesity, steatosis, inflammation, and fibrosis.[1][9]
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis: Mice are administered intraperitoneal injections of CCl4 (e.g., 0.5 μL/g body weight) twice weekly for 8-10 weeks to induce chronic liver injury and fibrosis.[11]
-
Bile Duct Ligation (BDL): Surgical ligation of the common bile duct in mice leads to cholestatic liver injury, inflammation, and fibrosis.[10][17]
-
Ischemia-Reperfusion (I/R) Injury: A model of warm ischemia is induced by clamping the portal triad for a defined period (e.g., 60 minutes), followed by reperfusion.[12][13]
Figure 3: General experimental workflow for evaluating therapeutics in liver injury models.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver sections (5 µm) are deparaffinized and rehydrated.
-
Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) to retrieve antigenic sites.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides, which incorporate at the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated biotin is detected using streptavidin-HRP and a chromogenic substrate like DAB, resulting in brown staining of apoptotic nuclei. Alternatively, fluorescently labeled nucleotides can be used for detection by fluorescence microscopy.[19][20]
-
Quantification: The number of TUNEL-positive nuclei is counted in multiple high-power fields to determine an apoptotic index.[21]
Caspase Activity Assay
This assay measures the enzymatic activity of caspases in liver tissue lysates.
-
Tissue Lysis: Liver tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysate is determined.
-
Enzymatic Reaction: A specific amount of protein lysate is incubated with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3/7).
-
Detection: The cleavage of the substrate by active caspases releases a fluorescent or chromogenic molecule, which is quantified using a microplate reader.
-
Data Analysis: Caspase activity is typically expressed as relative fluorescence/absorbance units per milligram of protein.[22][23][24]
Summary and Future Directions
This comparative guide highlights the distinct and promising therapeutic strategies of targeting HSD17B13 and caspases in liver injury.
-
HSD17B13 Inhibition: Supported by strong human genetic data, this approach holds significant promise for the treatment of chronic liver diseases like NASH.[7][25] However, the conflicting results in preclinical knockout models underscore the need for further research to understand its precise mechanism and to validate the translatability of findings from animal models to humans.[14][15][26] The development of specific and potent small molecule inhibitors like this compound and their evaluation in relevant preclinical models is a critical next step.
-
Pan-Caspase Inhibition: This strategy has demonstrated efficacy in reducing apoptosis, inflammation, and fibrosis across a range of acute and chronic liver injury models.[1][10][12][17] The primary concern remains the potential for off-target effects and the induction of necroptosis, which could limit its therapeutic window.[12][13] While some clinical trials have yielded mixed results, the broad anti-apoptotic and anti-inflammatory effects of pan-caspase inhibitors warrant their continued investigation, perhaps in specific patient populations or in combination with other therapeutic agents.[27][28]
References
- 1. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A caspase inhibitor, IDN-6556, ameliorates early hepatic injury in an ex vivo rat model of warm and cold ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.12. Caspase‐9 activity assay [bio-protocol.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Emricasan, a pan-caspase inhibitor, improves survival and portal hypertension in a murine model of common bile-duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Caspase inhibition in liver transplantation: from basic research to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. sileks.com [sileks.com]
- 21. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.4. Detection of Caspase Activity in Mouse Liver Tissue [bio-protocol.org]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
- 25. researchgate.net [researchgate.net]
- 26. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Hsd17B13-IN-79: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of the research compound Hsd17B13-IN-79. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of potent pharmacological compounds in a laboratory setting.
I. Pre-Disposal and Waste Identification
Before beginning any disposal process, it is crucial to characterize the waste. Since this compound is a potent research inhibitor, it should be treated as a hazardous chemical waste.[1][2]
Key Steps:
-
Consult Institutional Guidelines: Your primary resource should always be your institution's Environmental Health and Safety (EHS) office.[3] They will provide specific protocols and resources for hazardous waste disposal that are compliant with local, state, and federal regulations.[4]
-
Waste Characterization: Although the specific hazards of this compound are not detailed here, assume it may be toxic, and potentially have other hazardous characteristics.[2][5]
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[5][6]
II. Segregation and Containment
Proper segregation and containment are critical to prevent accidental exposure and environmental contamination.
Operational Plan:
-
Designated Waste Containers: Use only appropriate and compatible containers for chemical waste.[5][7] These containers should be clearly labeled.
-
Segregation of Waste Streams:
-
Solid Waste: Unused or expired this compound powder, and any contaminated materials such as gloves, weighing paper, or pipette tips, should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix with other incompatible waste streams.[8]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and the date of accumulation.[3]
III. Disposal Procedures
The final disposal of this compound must be handled by trained professionals.
Step-by-Step Guidance:
-
Contact EHS for Pickup: Once your waste container is ready for disposal, contact your institution's EHS office to schedule a pickup.[5]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[3]
-
Interim Storage: While awaiting pickup, store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[8] This area should be secure and away from general laboratory traffic.
Quantitative Data Summary
While no specific quantitative data for this compound disposal is available, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as mandated by the EPA.
| Waste Category | Maximum Accumulation Volume | Time Limit for Removal |
| General Hazardous Waste | 55 gallons | Within 3 days of reaching the limit |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Within 3 days of reaching the limit |
Data sourced from University of Pennsylvania EHRS guidelines.[5]
Experimental Protocols
This document does not cite specific experiments. For detailed methodologies related to the use of Hsd17B13 inhibitors, please refer to relevant scientific literature.
Logical Relationship Diagram
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
